molecular formula C12H20O2 B7759928 (+)-Bornyl acetate CAS No. 92618-89-8

(+)-Bornyl acetate

Cat. No.: B7759928
CAS No.: 92618-89-8
M. Wt: 196.29 g/mol
InChI Key: KGEKLUUHTZCSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bornyl acetate (C12H20O2) is a naturally occurring bicyclic monoterpene ester, recognized for its diverse and promising pharmacological activities in preclinical research . It serves as a key compound for investigating anti-inflammatory and immunomodulatory pathways. Studies indicate its mechanism involves inhibiting the NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . Recent research highlights its potent anti-cancer properties, demonstrating that bornyl acetate can suppress the progression of non-small cell lung cancer (NSCLC) by inhibiting the PI3K/AKT signaling axis and downregulating the ABCB1 transporter, a key protein in multidrug resistance . It also exhibits significant analgesic effects in models like the formalin test and tail-clip method, with studies suggesting its action is not mediated by opioid receptors . Beyond these areas, it shows potential in modulating gut microbiota and has documented use as a sex pheromone for pest control . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEKLUUHTZCSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859098
Record name acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS], Colourless liquid, semicrystaline mass to white crystaline solid; Sweet herbaceous, piney aroma, Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma, Colourless solid; Sweet herbaceous odour
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2R,4R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (-)-Bornyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21095
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isobornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1387/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name l-Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

220-224 °C, BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C
Details Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976
Record name Isobornyl acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

190 °F (88 °C) /closed cup/
Details National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-74
Record name Isobornyl acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insoluble in water, Soluble in most fixed oils and in mineral oil, Soluble in alcohol, fixed oils; slightly soluble in propylene glycol, In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin, Slightly soluble in water; Insoluble in glycerin, propylene glycol, Soluble (in ethanol), Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin, Practically insoluble to insoluble in water
Details Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976
Record name Isobornyl acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976
Record name Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Details Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976
Record name Isobornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1387/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Details Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976
Record name l-Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.978 at °C, 0.981-0.985, 0.979-0.984, 0.981-0.987
Details Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 776
Record name Isobornyl acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 776
Record name Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Details Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 776
Record name Isobornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1387/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Details Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 776
Record name l-Bornyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.6 [mmHg]
Record name (-)-Bornyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21095
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless to very pale straw-colored liquid

CAS No.

76-49-3, 92618-89-8, 125-12-2, 5655-61-8, 20347-65-3
Record name BORNYL ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC163480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BORNYL ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2R,4R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1S,2R,4S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2S,4R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-born-2-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2S,4R)-bornyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isobornyl acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the Biosynthesis of (+)-Bornyl Acetate in Wurfbainia villosa

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Wurfbainia villosa (synonym Amomum villosum), a medicinal plant widely used in traditional Chinese medicine, is a significant natural source of (+)-bornyl acetate (B1210297), its primary bioactive and aromatic compound.[1][2] This monoterpene ester possesses a range of pharmacological activities, making its biosynthetic pathway a critical area of research for metabolic engineering and drug development. This document provides an in-depth technical overview of the core biosynthetic pathway of (+)-bornyl acetate in W. villosa, detailing the key enzymatic steps, presenting quantitative data on enzyme activity and metabolite accumulation, and outlining the experimental protocols for pathway elucidation.

The Core Biosynthetic Pathway

The biosynthesis of this compound in Wurfbainia villosa is a three-step enzymatic pathway that converts the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP), into the final ester product. The pathway is primarily active in the seeds of the plant, where the compound accumulates.[1][3]

  • Cyclization of GPP: The pathway initiates with the cyclization of GPP, catalyzed by the enzyme (+)-bornyl diphosphate synthase (WvBPPS). This reaction forms the bicyclic intermediate, (+)-bornyl diphosphate (BPP).[3]

  • Dephosphorylation of BPP: The intermediate (+)-BPP is subsequently hydrolyzed by a bornyl diphosphate diphosphatase (BDD) to remove the diphosphate group, yielding the alcohol intermediate, (+)-borneol.

  • Acetylation of (+)-Borneol: In the final and rate-limiting step, (+)-borneol is acetylated using acetyl-CoA as the acyl donor. This reaction is catalyzed by a specific borneol acetyltransferase (WvBAT), a member of the BAHD acyltransferase superfamily, to produce this compound.

Bornyl_Acetate_Biosynthesis GPP Geranyl Diphosphate (GPP) BPP (+)-Bornyl Diphosphate GPP->BPP WvBPPS Borneol (+)-Borneol BPP->Borneol BDD BA This compound Borneol->BA WvBAT3/WvBAT4 AcetylCoA Acetyl-CoA AcetylCoA->BA WvBAT3/WvBAT4

Caption: The biosynthetic pathway of this compound in Wurfbainia villosa.

Key Enzymes and Genetic Basis

Research has identified the specific genes and characterized the key enzymes responsible for this compound production in W. villosa.

  • (+)-Bornyl Diphosphate Synthase (WvBPPS): This terpene synthase is the first committed enzyme in the pathway, catalyzing the conversion of the acyclic GPP to the bicyclic bornyl diphosphate scaffold. The gene WvBPPS has been cloned and functionally characterized.

  • Borneol Acetyltransferase (WvBAT): The final step is catalyzed by borneol acetyltransferase (BAT). A genome-wide analysis of W. villosa identified 64 genes belonging to the BAHD acyltransferase family. Through in vitro functional characterization, eight of these enzymes were confirmed to be borneol acetyltransferases. Notably, WvBAT3 and WvBAT4 were identified as the two key enzymes for this compound synthesis in seeds. They exhibit a higher catalytic efficiency for the endogenous (+)-borneol substrate compared to other isomers and are specifically expressed in the seeds, correlating with the accumulation of bornyl acetate.

Quantitative Data

Substrate Specificity of Key Borneol Acetyltransferases (WvBATs)

While eight WvBATs can produce bornyl acetate, their efficiency with different stereoisomers of borneol varies. The endogenous substrate in W. villosa seeds is (+)-borneol. The table below summarizes the substrate preference for the key identified enzymes.

EnzymeSubstrate UtilizedCatalytic EfficiencyKey Finding
WvBAT3 (+)-Borneol, (-)-BorneolHigher for (+)-BorneolIdentified as a key BAT for this compound synthesis in seeds.
WvBAT4 (+)-Borneol, (-)-BorneolHigher for (+)-BorneolAlso identified as a key BAT, with expression patterns matching product accumulation.
Other WvBATsPrimarily (-)-BorneolLower for (+)-BorneolFive of the eight identified WvBATs can catalyze (+)-borneol.
Accumulation of Bornyl Acetate During Fruit Development

The synthesis of bornyl acetate is developmentally regulated, with content increasing significantly as the fruit matures. This accumulation correlates with the expression levels of key biosynthetic genes like WvBAT3 and WvBAT4.

Fruit Development StageRelative Content of Bornyl AcetateObservation
7 Days After Pollination (DAP)Base LevelLow initial concentration.
30 Days After Pollination (DAP)169.3% increase from 7 DAPA sharp increase in accumulation occurs.
30 - 80 DAPStable, high levelContent remains high, indicating this is the optimal period for biosynthesis.

Experimental Protocols

The elucidation of the this compound pathway involved several key experimental procedures.

Protocol: Gene Cloning and Functional Characterization of WvBATs
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from W. villosa seeds, followed by first-strand cDNA synthesis using a reverse transcriptase kit.

  • Gene Amplification: Candidate WvBAT genes, identified from genomic and transcriptomic data, are amplified from the cDNA using gene-specific primers.

  • Vector Ligation: The amplified PCR product is cloned into an expression vector (e.g., pET-28a(+)) suitable for heterologous protein expression in E. coli.

  • Heterologous Expression: The recombinant plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 16°C) to ensure proper protein folding.

  • Protein Purification: Cells are harvested and lysed. The recombinant His-tagged WvBAT protein is purified from the soluble fraction using nickel-affinity chromatography (Ni-NTA). Protein purity is confirmed by SDS-PAGE.

Protocol: In Vitro Enzyme Assay for WvBAT Activity

This assay quantifies the ability of the purified recombinant enzyme to synthesize bornyl acetate.

  • Reaction Mixture Preparation: The reaction is performed in a total volume of 250–350 µL. The mixture contains:

    • Buffer: 20 mM sodium hydrogen phosphate (B84403) (pH 9.0) with 10% glycerol.

    • Enzyme: 20–80 µg of purified recombinant WvBAT protein.

    • Substrates: 0.2 mM acetyl-CoA and 0.02 mM of a terpene alcohol substrate (e.g., (+)-borneol, (-)-borneol, isoborneol).

  • Incubation: The reaction mixture is incubated at 30°C for 1-2 hours.

  • Product Extraction: The reaction is stopped, and products are extracted by adding an equal volume of an organic solvent such as n-hexane or ethyl acetate, followed by vortexing and centrifugation.

  • Analysis: The organic phase containing the bornyl acetate product is collected for GC-MS analysis.

Protocol: Chiral Metabolite Analysis by GC-MS

To distinguish between different stereoisomers of borneol and bornyl acetate, a specialized GC-MS method is required.

  • Sample Preparation: The n-hexane extract from the enzyme assay or from plant tissue is concentrated under a gentle stream of nitrogen.

  • GC-MS Instrument: A gas chromatograph coupled with a mass spectrometer is used.

  • Chiral Column: A chiral capillary column, such as a CycloSil-B, is essential for separating the (+) and (-) enantiomers.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 220°C at a rate of 5°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 40-400).

  • Compound Identification: Products are identified by comparing their retention times and mass spectra with those of authentic standards of this compound and (-)-bornyl acetate.

Experimental and Analytical Workflow

The overall workflow for identifying and characterizing the genes in the this compound pathway follows a logical progression from genomic analysis to in vitro validation.

Experimental_Workflow cluster_bioinformatics Bioinformatics Analysis cluster_molbio Molecular Biology cluster_biochem Biochemical Characterization cluster_analysis Analytical Chemistry A W. villosa Genome/Transcriptome Data Acquisition B Identify Candidate Genes (WvBPPS, WvBATs) A->B C Gene Cloning & Expression Vector Construction B->C D Heterologous Expression in E. coli C->D E Recombinant Protein Purification D->E F In Vitro Enzyme Assays with Substrates E->F G Product Extraction F->G H Chiral GC-MS Analysis G->H I Data Analysis & Pathway Elucidation H->I

References

Spectroscopic and Structural Analysis of (+)-Bornyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and structural elucidation of (+)-Bornyl acetate (B1210297). The information is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this bicyclic monoterpene ester.

Spectroscopic Data Presentation

The structural characterization of (+)-Bornyl acetate is achieved through a combination of spectroscopic techniques. The quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below for clear comparison and reference.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Table 1: ¹H NMR Chemical Shift Data for this compound [1][2]

Proton Assignment Chemical Shift (δ) in ppm
H-24.884
H-3exo2.350
H-3endo1.29
H-41.940
H-5exo1.744
H-5endo1.23
H-6exo1.671
H-6endo0.969
CH₃-C10.906
CH₃-C7 (syn)0.874
CH₃-C7 (anti)0.830
CH₃ (acetate)2.057

Note: Assignments are based on 2D NMR techniques such as HMQC and HMBC.[1][2]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Chemical Shift (δ) in ppm
C-149.0
C-280.2
C-336.9
C-444.9
C-528.0
C-626.5
C-747.9
C-8 (CH₃-C1)13.7
C-9 (CH₃-C7 syn)19.8
C-10 (CH₃-C7 anti)18.9
C=O (acetate)170.8
CH₃ (acetate)21.3
Infrared (IR) Spectroscopic Data

The IR spectrum highlights the functional groups present in this compound. The data is presented as absorption frequencies in wavenumbers (cm⁻¹).

Table 3: Key IR Absorption Frequencies for this compound

Frequency (cm⁻¹) Vibrational Mode Functional Group
2957C-H stretch (alkane)C-H
1740C=O stretch (ester)Carbonyl
1369C-H bend (gem-dimethyl)C(CH₃)₂
1240C-O stretch (ester)Ester
1028C-O stretchC-O
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data is presented as mass-to-charge ratios (m/z).

Table 4: Key Mass Spectral Data for this compound [3]

m/z Relative Intensity (%) Proposed Fragment
1962[M]⁺ (Molecular Ion)
15415[M - C₂H₂O]⁺
136100[M - CH₃COOH]⁺ (Loss of acetic acid)
12180[C₉H₁₃]⁺
9595[C₇H₁₁]⁺
4370[CH₃CO]⁺ (Acylium ion)

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and placed in a clean, dry NMR tube.

  • Approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) is added to the NMR tube to dissolve the sample.

  • The tube is capped and gently agitated to ensure complete dissolution and a homogenous solution.

2.1.2. Data Acquisition

  • NMR spectra are acquired on a 400 MHz spectrometer.

  • For ¹H NMR, a standard single-pulse sequence is used. Key parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are performed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

2.1.3. Data Processing

  • The acquired Free Induction Decays (FIDs) are Fourier transformed.

  • Phase and baseline corrections are applied to the resulting spectra.

  • Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

  • As this compound is a low-melting solid or viscous liquid at room temperature, the neat liquid film method is employed.

  • A single drop of the sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin, uniform film of the sample.

2.2.2. Data Acquisition

  • A background spectrum of the empty spectrometer is recorded.

  • The prepared salt plates are placed in the sample holder of the FT-IR spectrometer.

  • The sample is scanned over the range of 4000-400 cm⁻¹, and the resulting interferogram is Fourier transformed to produce the IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

2.3.1. Sample Preparation

  • A dilute solution of this compound is prepared by dissolving 1 µL of the sample in 1 mL of a suitable volatile solvent, such as dichloromethane (B109758) or hexane.

2.3.2. Data Acquisition

  • The analysis is performed on a GC-MS system equipped with a capillary column (e.g., HP-5MS).

  • 1 µL of the prepared sample is injected into the GC inlet.

  • The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to ensure separation of components.

  • The eluting compounds are ionized by electron impact (EI) at 70 eV.

  • The mass analyzer scans a mass range of m/z 40-400.

2.3.3. Data Analysis

  • The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of this compound.

  • The mass spectrum corresponding to the GC peak of this compound is extracted and analyzed for its molecular ion and fragmentation pattern.

  • The fragmentation pattern is compared with spectral libraries (e.g., NIST) to confirm the identity of the compound.

Visualization of the Structural Elucidation Workflow

The logical flow of the structural elucidation process for this compound is depicted in the following diagram.

Structural_Elucidation_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation cluster_confirmation Structure Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Fragment_Assembly Fragment Assembly & Connectivity NMR_Data->Fragment_Assembly Stereochem Stereochemical Assignment NMR_Data->Stereochem IR_Data->Fragment_Assembly MS_Data->Fragment_Assembly Final_Structure Confirmed Structure of This compound Fragment_Assembly->Final_Structure Stereochem->Final_Structure

References

Enantiomeric Forms of Bornyl Acetate: A Technical Guide to Their Distinct Properties and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bornyl acetate (B1210297) is a bicyclic monoterpenoid, an organic compound naturally occurring in the essential oils of various coniferous trees, most notably pines and firs, where it is a primary contributor to their characteristic "piney" aroma.[1][2][3] It exists as a pair of enantiomers, which are non-superimposable mirror images of each other: (+)-bornyl acetate (the dextrorotatory or d-form) and (-)-bornyl acetate (the levorotatory or l-form).[1][2] While sharing the same chemical formula (C₁₂H₂₀O₂) and molecular weight (196.29 g/mol ), these stereoisomers exhibit distinct physicochemical and biological properties. This divergence is of critical importance in pharmacology, fragrance, and food science, where the specific stereochemistry of a molecule can dictate its biological activity and sensory profile. This guide provides an in-depth technical overview of the unique characteristics of (+)- and (-)-bornyl acetate, detailed experimental protocols for their separation and analysis, and a review of their differential biological effects.

Physicochemical Properties of Bornyl Acetate Enantiomers

The physical properties of the enantiomers of bornyl acetate are largely identical, with the exception of their interaction with plane-polarized light. The racemic mixture exists as a colorless liquid, while the individual enantiomers can be isolated as colorless crystals.

PropertyThis compound(-)-Bornyl AcetateRacemic Bornyl Acetate
CAS Number 20347-65-35655-61-876-49-3
Molecular Formula C₁₂H₂₀O₂C₁₂H₂₀O₂C₁₂H₂₀O₂
Molar Mass 196.29 g/mol 196.29 g/mol 196.29 g/mol
Appearance Colorless liquid or crystalsSolid, colorless or white crystalsColorless liquid
Melting Point 29 °C27-29 °CLiquid at room temperature
Boiling Point 228–231 °C223-224 °C228-231 °C
Density ~0.985 g/mL at 25 °C0.981-0.985 g/mL~0.985 g/mL at 25 °C
Refractive Index ~1.4635 (n20/D)1.462-1.466~1.4635 (n20/D)
Specific Rotation (α) +41° (neat)-41° (neat)
Water Solubility 23 mg/L (estimated)Slightly solubleInsoluble

Distinct Biological and Pharmacological Properties

The chirality of bornyl acetate leads to significant differences in how each enantiomer interacts with biological systems, such as olfactory receptors and insect pheromone receptors.

Property DomainThis compound(-)-Bornyl AcetateNotes
Natural Occurrence Found in oils of the Cupressaceae (cypress) family and produced by insects.Characteristic component of most conifer oils from the Pinaceae family.The enantiomer produced by plants, (-)-bornyl acetate, does not attract insects that produce the (+)-form.
Odor Profile Strong, camphoraceous, pine-needle-like odor.Sweeter and milder flavor and aroma profile compared to the (+)-enantiomer.The difference in sensory perception highlights the chiral nature of olfactory receptors.
Pheromonal Activity Active sex pheromone mimic for the American cockroach (Periplaneta americana) at a dose of 0.05 mg.Weak pheromonal activity for the American cockroach, active at a higher dose of 0.5 mg.The (+)-enantiomer is ten times more potent as a pheromone mimic in this species.
Pharmacological Activity Generally associated with the anti-inflammatory, analgesic, and sedative properties attributed to bornyl acetate.Specifically shown to induce autonomic relaxation and reduce arousal levels after visual display terminal work in low doses.While many studies refer to "bornyl acetate" generally, specific research points to the relaxing effects of the (-)-enantiomer.

Anti-Inflammatory Mechanism of Action

Bornyl acetate, as a general compound, has been shown to exert significant anti-inflammatory effects. Research indicates that its mechanism involves the inhibition of key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, bornyl acetate can down-regulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce nitric oxide (NO) production.

NF_kB_Pathway cluster_outside Extracellular Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates IkB_NFkB IkB_NFkB IKK->IkB_NFkB Phosphorylates IκB NFkB NFkB IkB_NFkB->NFkB Releases IkB IkB NFkB_n NFkB_n NFkB->NFkB_n Translocates Degradation IkB->Degradation Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds to Genes Genes DNA->Genes Induces BornylAcetate BornylAcetate BornylAcetate->IKK Inhibits Phosphorylation

MAPK_Pathway Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Response Response MAPK->Response Leads to BornylAcetate BornylAcetate BornylAcetate->MAPK Inhibits Phosphorylation

Experimental Protocols

Enantioselective Separation by Chiral Gas Chromatography (GC)

The separation of bornyl acetate enantiomers from an essential oil matrix is commonly achieved using chiral gas chromatography. This method relies on a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Objective: To resolve and quantify (+)- and (-)-bornyl acetate in an essential oil sample.

Methodology:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A capillary column with a chiral stationary phase is required. Cyclodextrin-based phases, such as those with 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, are effective for separating terpene enantiomers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: 1 µL of the essential oil sample (diluted in a suitable solvent like hexane (B92381) if necessary) is injected in split mode (e.g., split ratio 100:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 3°C/min.

    • Hold: Maintain 220°C for 5 minutes. (Note: This is a representative program and must be optimized for the specific column and sample matrix.)

  • Detector Temperature: 250°C (for FID).

  • Data Analysis: The enantiomers will appear as two separate, closely eluting peaks. Identification is confirmed by comparing retention times with authentic standards of (+)- and (-)-bornyl acetate. The enantiomeric ratio or enantiomeric excess (% ee) can be calculated from the peak areas.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilute with Hexane (if necessary) Sample->Dilution Injection Inject 1µL into GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by FID/MS Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Calculate Enantiomeric Ratio / % ee Integration->Quantification

In-Vitro Anti-Inflammatory Activity Assay

This protocol describes a common method to assess the anti-inflammatory potential of bornyl acetate enantiomers by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To determine if (+)- or (-)-bornyl acetate inhibits the inflammatory response in vitro.

Methodology:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Materials:

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compounds: Purified this compound and (-)-bornyl acetate, dissolved in DMSO.

    • Griess Reagent for nitrite (B80452) determination.

    • 96-well cell culture plates.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

    • Pre-treatment: Treat the cells with various concentrations of this compound or (-)-bornyl acetate for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

    • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control group to induce an inflammatory response.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • NO Measurement:

      • Collect the cell culture supernatant from each well.

      • Mix an aliquot of the supernatant with an equal volume of Griess Reagent.

      • Incubate at room temperature for 15 minutes.

      • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite (a stable product of NO) in the supernatant is proportional to the absorbance. Compare the nitrite levels in the bornyl acetate-treated groups to the LPS-only control group. A significant reduction in nitrite indicates anti-inflammatory activity. A cell viability assay (e.g., MTT) should also be performed to ensure the observed effects are not due to cytotoxicity.

Conclusion

The enantiomers of bornyl acetate, (+)- and (-)-bornyl acetate, serve as a clear example of the principle of chirality in the natural world. While possessing nearly identical physical properties, their stereochemical differences lead to distinct biological activities, from sensory perception and insect communication to potentially nuanced pharmacological effects. The ability to separate and analyze these enantiomers using techniques like chiral chromatography is essential for quality control in the fragrance and essential oil industries and for advancing research into their specific therapeutic applications. The demonstrated anti-inflammatory action of bornyl acetate through the modulation of the NF-κB and MAPK pathways underscores its potential as a phytomedicinal agent, warranting further investigation into the specific contributions of each enantiomer to this activity.

References

A Technical Guide to the Historical Context, Synthesis, and Discovery of (+)-Bornyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bornyl acetate (B1210297), a bicyclic monoterpene, is a significant organic compound with a characteristic pine-like aroma. It is found extensively in nature as a component of essential oils and is widely used in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of the historical context surrounding the discovery and synthesis of (+)-bornyl acetate. It details both historical and contemporary experimental protocols for its synthesis, presents key quantitative data in a structured format, and illustrates the synthetic and biosynthetic pathways using logical diagrams. This document serves as a comprehensive resource for professionals engaged in research and development involving this versatile molecule.

Historical Context and Discovery

This compound is a naturally occurring compound, predominantly found in the essential oils of various plants, especially those from the Pinaceae (pine) and Cupressaceae (cypress) families.[1] Historically, the characteristic scent of pine needles has been attributed to the presence of this ester.[2] The levorotatory form, (-)-bornyl acetate, is also found in nature and is a characteristic component of most conifer oils.

The first synthesis of bornyl acetate was achieved in 1889 .[1] While the specific details of the initial discovery are not extensively documented in readily available literature, this period marked a significant era in the study of terpenes and essential oils, driven by the burgeoning fragrance and flavor industries. Early research focused on the isolation and characterization of compounds from natural sources, with subsequent efforts directed towards their synthetic replication.

Industrial synthesis methods evolved to meet commercial demand, with one of the primary approaches being the esterification of borneol with acetic acid.[3] Another significant method involves the treatment of camphene (B42988) with acetic acid, often utilizing a catalyst. These processes allowed for the large-scale production of bornyl acetate for its various applications.

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₂[4]
Molecular Weight 196.29 g/mol
Appearance Colorless liquid or white crystals
Melting Point 29 °C
Boiling Point 221-231 °C
Density 0.981 - 0.985 g/mL at 25 °C
Refractive Index 1.462 - 1.466 at 20 °C
Vapor Pressure 0.228 mmHg at 25 °C
Solubility Slightly soluble in water; soluble in ethanol

Experimental Protocols

Historical Synthesis: Esterification of (+)-Borneol with Acetic Anhydride

This protocol is based on the classical Fischer esterification method, which would have been accessible to chemists in the late 19th century.

Objective: To synthesize this compound from (+)-Borneol and acetic anhydride.

Materials:

  • (+)-Borneol

  • Acetic anhydride

  • Sodium acetate (as a catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine one molar equivalent of (+)-Borneol with 1.2 molar equivalents of acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate to the mixture.

  • Heat the reaction mixture under reflux for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any unreacted acetic acid and acetic anhydride.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the diethyl ether.

  • Purify the resulting crude this compound by fractional distillation.

Modern Synthetic Protocol: Acid-Catalyzed Esterification of (+)-Borneol

This protocol represents a more contemporary approach to the synthesis of this compound.

Objective: To synthesize this compound using an acid catalyst.

Materials:

  • (+)-Borneol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (B28343)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve (+)-Borneol in an excess of glacial acetic acid and a volume of toluene.

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and remove the toluene and excess acetic acid using a rotary evaporator.

  • Purify the product by vacuum distillation to obtain pure this compound.

Visualization of Pathways and Workflows

Chemical Synthesis of this compound

The following diagram illustrates the general chemical synthesis of this compound from (+)-Borneol.

G Borneol (+)-Borneol BornylAcetate This compound Borneol->BornylAcetate Esterification AceticAcid Acetic Acid or Acetic Anhydride AceticAcid->BornylAcetate Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->BornylAcetate Water Water

Caption: Chemical synthesis of this compound.

Biosynthesis of Bornyl Acetate

The biosynthesis of bornyl acetate in plants involves enzymatic reactions, starting from geranyl pyrophosphate (GPP).

G GPP Geranyl Pyrophosphate (GPP) BPP Bornyl Diphosphate (BPP) GPP->BPP BPPS Borneol Borneol BPP->Borneol BDD BornylAcetate Bornyl Acetate Borneol->BornylAcetate BAT

Caption: Biosynthetic pathway of Bornyl Acetate.

Experimental Workflow for Synthesis and Analysis

This diagram outlines a typical laboratory workflow for the synthesis and subsequent analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis Reactants Borneol + Acetic Anhydride Reaction Esterification Reactants->Reaction Mix & Reflux Workup Aqueous Workup Reaction->Workup Quench & Extract Purification Pure Product Workup->Purification Distillation GCMS GC-MS Analysis Purification->GCMS Inject Data Mass Spectrum & Purity Data GCMS->Data Acquire Spectrum

Caption: Workflow for synthesis and analysis.

Conclusion

This compound has a rich history rooted in the early exploration of natural products. Its synthesis, first reported in 1889, has evolved from classical esterification methods to more efficient modern protocols. The compound's well-characterized physical and chemical properties have made it a staple in various industries. This guide provides a foundational understanding for scientists and researchers, offering a historical perspective, practical synthetic protocols, and key data to support further investigation and application of this important monoterpene ester.

References

(+)-Bornyl Acetate: A Comprehensive Technical Guide on its Role as a Volatile Organic Compound in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bornyl acetate (B1210297) is a bicyclic monoterpene ester, recognized for its characteristic pine-like aroma and significant biological activities. As a volatile organic compound (VOC) produced by a variety of plants, it plays a crucial role in plant defense and communication. This technical guide provides an in-depth analysis of the biosynthesis, emission, and multifaceted functions of (+)-bornyl acetate in the plant kingdom. It is designed to serve as a critical resource for researchers in phytochemistry, chemical ecology, and drug discovery, offering detailed experimental protocols, quantitative data summaries, and diagrammatic representations of its metabolic and signaling pathways.

Introduction

Volatile organic compounds (VOCs) are essential mediators of plant interactions with their environment. Among these, terpenoids represent the largest and most diverse class of plant secondary metabolites. This compound, a monoterpenoid ester, is a prominent VOC found in numerous plant families, including Pinaceae (pines and firs), Lamiaceae (mints), and Zingiberaceae (gingers)[1]. It is a significant contributor to the fragrance of many essential oils and is known to possess a wide range of biological properties, including insecticidal, antimicrobial, and anti-inflammatory effects[1][2]. This guide delves into the technical aspects of this compound's role in plants, from its molecular synthesis to its ecological impact.

Biosynthesis of this compound

The biosynthesis of this compound originates from the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the biosynthesis of this compound are as follows:

  • Geranyl Diphosphate (B83284) (GPP) Synthesis: IPP and DMAPP are condensed to form the C10 precursor, geranyl diphosphate (GPP).

  • Cyclization to (+)-Bornyl Diphosphate: GPP is cyclized by the enzyme bornyl diphosphate synthase (BPPS) to form (+)-bornyl diphosphate.

  • Hydrolysis to (+)-Borneol: (+)-Bornyl diphosphate is then hydrolyzed to (+)-borneol. The specific phosphatase responsible for this step is not yet fully characterized.

  • Esterification to this compound: Finally, (+)-borneol is acetylated by borneol acetyltransferase (BAT) , utilizing acetyl-CoA as the acetyl donor, to produce this compound.

Bornyl_Acetate_Biosynthesis GPP Geranyl Diphosphate (GPP) BPP (+)-Bornyl Diphosphate GPP->BPP Bornyl Diphosphate Synthase (BPPS) Borneol (+)-Borneol BPP->Borneol Phosphatase BA This compound Borneol->BA Borneol Acetyltransferase (BAT) AcetylCoA Acetyl-CoA AcetylCoA->BA Auxin_Signaling_Hypothesis BA This compound (external signal) Receptor Putative Receptor(s) BA->Receptor Secondary Secondary Messengers (e.g., Ca2+, ROS) Receptor->Secondary Auxin_Transport Modulation of Auxin Transport Secondary->Auxin_Transport Auxin_Signaling Interference with Auxin Signaling (e.g., TIR1/AFB pathway) Secondary->Auxin_Signaling Gene_Expression Altered Expression of Auxin-Responsive Genes Auxin_Transport->Gene_Expression Auxin_Signaling->Gene_Expression Root_Growth Changes in Root Morphology Gene_Expression->Root_Growth Dynamic_Headspace_Sampling Air Purified Air Source Chamber Plant Chamber Air->Chamber Trap Adsorbent Trap Chamber->Trap Pump Air Pump Trap->Pump GCMS GC-MS Analysis Trap->GCMS Thermal Desorption or Solvent Elution

References

Therapeutic Potential of (+)-Bornyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical Evidence, Mechanisms of Action, and Experimental Protocols

Introduction

(+)-Bornyl acetate (B1210297), a bicyclic monoterpene and the acetate ester of borneol, is a prominent volatile compound found in the essential oils of numerous plants, particularly conifers.[1] Traditionally recognized for its characteristic pine-like aroma, it is extensively used in the fragrance and food industries.[1][2] Beyond its sensory attributes, a growing body of scientific evidence highlights the significant therapeutic potential of (+)-bornyl acetate. Preclinical studies have demonstrated its diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, neuroprotective, antimicrobial, and antioxidant properties.[3] This technical guide provides a comprehensive review of the current state of research on this compound, with a focus on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols to facilitate further investigation by researchers, scientists, and drug development professionals.

Pharmacological Activities and Mechanisms of Action

Anti-inflammatory and Immunomodulatory Effects

This compound has been shown to possess potent anti-inflammatory and immunomodulatory properties. Its mechanism of action primarily involves the inhibition of key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By modulating these pathways, this compound effectively downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). Furthermore, it has been observed to upregulate the anti-inflammatory cytokine IL-11 and reduce the production of nitric oxide (NO), a key inflammatory mediator.

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to interfere with this process by inhibiting the phosphorylation of IκB and the production of IKKs.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_p p-NF-κB (Active) Nucleus Nucleus NFkB_p->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->ProInflammatory_Genes Induces BornylAcetate This compound BornylAcetate->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB_p Releases

Caption: Inhibition of the NF-κB signaling pathway by this compound.

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. This compound has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38, thereby attenuating the downstream inflammatory response.

MAPK_Pathway Stimuli Inflammatory Stimuli MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K ERK ERK MAP2K->ERK JNK JNK MAP2K->JNK p38 p38 MAP2K->p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 Inflammation Inflammatory Response p_ERK->Inflammation p_JNK->Inflammation p_p38->Inflammation BornylAcetate This compound BornylAcetate->ERK BornylAcetate->JNK BornylAcetate->p38 Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by this compound.
Anticancer Activity

This compound has exhibited promising antiproliferative activity against a range of cancer cell lines, including cervical (HeLa), colon (HT29), lung (A549), and breast (MCF7) cancer cells. Studies suggest that its anticancer effects are mediated, at least in part, through the suppression of the Phosphatidylinositol-3-kinase/Protein Kinase B (PI3K/AKT) signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and invasion. By inhibiting this pathway, this compound can induce apoptosis, block the cell cycle, and inhibit cancer cell migration and invasion.

In colorectal cancer cells, this compound has been shown to suppress the PI3K/AKT pathway, leading to a cascade of events that culminates in reduced tumor growth.

PI3K_AKT_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 p_AKT p-AKT (Active) PIP3->p_AKT Activates AKT AKT AKT Proliferation Cell Proliferation & Survival p_AKT->Proliferation Promotes BornylAcetate This compound BornylAcetate->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
Neuroprotective Effects

This compound has demonstrated neuroprotective potential in a cellular model of Alzheimer's disease. The mechanism underlying this effect involves the suppression of the Beclin-1-dependent autophagy pathway. Autophagy is a cellular process responsible for the degradation of damaged organelles and misfolded proteins. While essential for cellular homeostasis, its dysregulation is implicated in neurodegenerative diseases. In an okadaic acid-induced cytotoxicity model in PC12 cells, this compound was found to exert a neuroprotective effect by modulating this autophagic pathway.

This compound's neuroprotective action is linked to its ability to suppress the Beclin-1-dependent autophagy pathway, thereby mitigating cellular injury in a model of Alzheimer's disease.

Autophagy_Pathway OA Okadaic Acid Beclin1 Beclin-1 OA->Beclin1 Induces Autophagy Autophagy Beclin1->Autophagy Promotes CellInjury Cellular Injury Autophagy->CellInjury Leads to BornylAcetate This compound BornylAcetate->Beclin1 Suppresses Neuroprotection Neuroprotection BornylAcetate->Neuroprotection

Caption: Neuroprotection by this compound via Beclin-1 pathway suppression.
Analgesic Properties

Studies utilizing animal models, such as the hot-plate and writhing tests, have confirmed the analgesic effects of this compound. These tests assess an agent's ability to alleviate pain induced by thermal and chemical stimuli, respectively. The observed analgesic activity suggests that this compound may have potential as a pain-relieving agent.

Antimicrobial and Antioxidant Activities

This compound has also been reported to possess antimicrobial and antioxidant properties. Its antimicrobial activity has been demonstrated against various bacterial strains, with reported Minimum Inhibitory Concentration (MIC) values. The antioxidant capacity of this compound has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Quantitative Data Summary

The following tables summarize the quantitative data on the therapeutic efficacy of this compound from various preclinical studies.

Table 1: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaHuman Cervix Carcinoma72.0
HT29Human Colon Carcinoma60.5
A549Human Lung Carcinoma44.1
MCF-7Human Breast Adenocarcinoma85.6

Table 2: Antimicrobial Activity of this compound (MIC Values)

Bacterial StrainMIC Range (mg/mL)Reference
Various microbial strains1.75 - 4.88

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further exploration of the therapeutic potential of this compound.

In Vivo Anti-inflammatory Assay: Dimethylbenzene-Induced Mouse Ear Edema

Objective: To evaluate the in vivo anti-inflammatory effect of this compound using a chemically-induced ear edema model in mice.

Materials:

  • Male Kunming mice (18-22 g)

  • This compound

  • Dimethylbenzene (xylene)

  • Vehicle (e.g., olive oil or Tween-80 saline solution)

  • Micropipettes

  • Punch biopsy tool (e.g., 6 mm diameter)

  • Analytical balance

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Grouping and Administration: Randomly divide the mice into groups (n=8-10 per group): a control group, a model group, positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound. Administer this compound or vehicle orally or intraperitoneally 30-60 minutes before inducing inflammation.

  • Induction of Edema: Apply a fixed volume (e.g., 20 µL) of dimethylbenzene to both the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

  • Measurement of Edema: After a specific time (e.g., 30 minutes) following the application of dimethylbenzene, sacrifice the mice by cervical dislocation. Use a punch biopsy tool to remove circular sections from both the right (treated) and left (control) ears.

  • Quantification: Weigh the ear punches immediately. The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • Inhibition Calculation: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Weight_model - Weight_control) - (Weight_treated - Weight_control)] / (Weight_model - Weight_control) * 100

In Vitro Anticancer Assay: Cell Viability and IC50 Determination

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, HT29, A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100

  • IC50 Determination: Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.

Western Blot Analysis for Signaling Pathway Investigation

Objective: To investigate the effect of this compound on the protein expression and phosphorylation status of key components in signaling pathways like NF-κB, MAPK, and PI3K/AKT.

Materials:

  • Cell line of interest (e.g., RAW 264.7 for inflammation, colorectal cancer cells for PI3K/AKT)

  • This compound

  • Inducing agent (e.g., LPS for inflammation)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture the cells to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before stimulating with the inducing agent (e.g., LPS) for a defined period (e.g., 15-60 minutes).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to remove cell debris.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

In Vivo Analgesic Assay: Hot-Plate Test

Objective: To assess the central analgesic activity of this compound in mice.

Materials:

  • Male Kunming mice (18-22 g)

  • This compound

  • Hot-plate apparatus with adjustable temperature

  • Vehicle (e.g., saline with Tween-80)

  • Stopwatch

Procedure:

  • Animal Acclimatization and Baseline Measurement: Acclimatize the mice to the experimental room for at least 1 hour. Before drug administration, place each mouse on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C), and record the latency to the first sign of nociception (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Grouping and Administration: Randomly divide the mice into groups and administer different doses of this compound or vehicle orally or intraperitoneally.

  • Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.

  • Analysis: Compare the post-treatment latencies to the baseline latencies and between the treatment and control groups to determine the analgesic effect.

In Vitro Antimicrobial Assay: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against specific bacterial strains.

Materials:

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of this compound: Perform a two-fold serial dilution of this compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of different concentrations of this compound. Include a control with only DPPH and methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

Conclusion

This compound has emerged as a promising natural compound with a wide spectrum of therapeutic activities. Its well-defined mechanisms of action, particularly in the context of inflammation, cancer, and neuroprotection, make it an attractive candidate for further drug development. The quantitative data and detailed experimental protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this multifaceted monoterpene. Further in-depth in vivo studies and clinical trials are warranted to translate these promising preclinical findings into novel therapeutic interventions for a range of human diseases.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of (+)-Bornyl acetate.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (+)-Bornyl Acetate (B1210297)

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This method is particularly well-suited for the analysis of individual components within complex mixtures, such as essential oils.[2][3] (+)-Bornyl acetate is a monoterpene and a significant component of many essential oils, contributing to their characteristic fragrance. It is used in the food, flavor, and cosmetic industries and serves as a chemotaxonomic marker in some plant species.[4][5] This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS.

Experimental Protocols

This section outlines the necessary materials, sample preparation steps, and instrumental parameters for the GC-MS analysis of this compound.

Materials and Reagents
  • Standard: this compound (CAS No: 76-49-3), analytical standard grade (≥98% purity)

  • Solvent: High-purity hexane (B92381) or ethyl acetate (GC grade or equivalent)

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa

  • Pipettes: Calibrated micropipettes and tips

  • Internal Standard (Optional for Quantification): e.g., Nonane or other suitable n-alkane

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to obtain a clean, particle-free solution at a concentration suitable for GC-MS analysis, typically around 10 µg/mL.

Protocol for Standard Solution (10 µg/mL):

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solution (10 µg/mL): Perform a serial dilution. Transfer 100 µL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with hexane.

  • Transfer to Vial: Transfer approximately 1.5 mL of the working standard solution into an autosampler vial for analysis.

Protocol for Essential Oil Samples:

  • Dilution: Essential oil samples are typically highly concentrated and must be diluted prior to injection. Prepare a 1% (v/v) solution by diluting 10 µL of the essential oil in 990 µL of hexane. Further dilutions may be necessary depending on the concentration of bornyl acetate in the oil.

  • Filtration/Centrifugation: If the diluted sample contains any particulate matter, centrifuge or filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

  • Transfer to Vial: Transfer the final diluted and clarified sample into an autosampler vial.

GC-MS Instrumental Analysis

The following table summarizes the recommended instrumental parameters for the analysis. These parameters may be adjusted to suit specific instruments or to optimize separation from other components in a complex matrix.

Parameter Condition
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (low-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injection Volume1 µL
Injector Temperature250 °C
Split Ratio50:1 (can be adjusted based on sample concentration)
Oven Temperature ProgramInitial temperature 70 °C, hold for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min
Mass Spectrometer (MS)
Ionization SourceElectron Impact (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40-350 amu
Solvent Delay3 minutes

Data Presentation

Physicochemical and Spectral Data

Quantitative data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol

| CAS Number | 76-49-3 |

Table 2: Key Mass Spectral Fragments for this compound The mass spectrum of bornyl acetate is characterized by several key fragment ions resulting from electron impact ionization.

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Putative Fragment
95 100 [C₇H₁₁]⁺
43 80 [CH₃CO]⁺
121 45 [C₉H₁₃]⁺
136 35 [M-CH₃COOH]⁺
41 30 [C₃H₅]⁺
80 25 [C₆H₈]⁺

(Note: Relative intensities are approximate and can vary slightly between instruments. Data sourced from typical spectra.)

Table 3: Chromatographic Data

Parameter Typical Value
Retention Time Dependent on specific GC conditions

| Kovats Retention Index (DB-5) | ~1285 |

Visualizations

The following diagrams illustrate the logical workflow for the analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (e.g., Essential Oil) Dilution Dilute Sample (with Hexane) Sample->Dilution Filter Filter/Centrifuge (if needed) Dilution->Filter Vial Transfer to Autosampler Vial Filter->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram PeakID Identify Peak (Retention Time) Chromatogram->PeakID Spectrum Extract Mass Spectrum PeakID->Spectrum Library Compare with NIST/Wiley Libraries Spectrum->Library Quant Quantify (Peak Area) Library->Quant Report Generate Report Quant->Report

Caption: Overall experimental workflow from sample preparation to final report.

Data_Analysis_Logic Logic for Peak Identification and Confirmation TIC Total Ion Chromatogram (TIC) Peak Detect Chromatographic Peak TIC->Peak GetRT Determine Retention Time (RT) Peak->GetRT GetMS Extract Mass Spectrum Peak->GetMS CompareRT Compare RT with Known Standard GetRT->CompareRT CompareMS Compare Mass Spectrum with Library/Standard GetMS->CompareMS CompareRT->CompareMS RT Match NotConfirmed Not Confirmed CompareRT->NotConfirmed No Match Confirmed Identification Confirmed: This compound CompareMS->Confirmed MS Match CompareMS->NotConfirmed No Match

Caption: Decision logic for the identification of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable protocol for the identification and quantification of this compound. By following the outlined procedures for sample preparation and utilizing the specified instrumental parameters, researchers can achieve high sensitivity and selectivity. The combination of chromatographic retention time and mass spectral data allows for confident identification, making this method highly suitable for quality control, purity assessment, and research applications in the pharmaceutical and fragrance industries.

References

Application Note: Enantioselective Separation of (+)-Bornyl Acetate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Bornyl acetate (B1210297) is a chiral monoterpene ester commonly found in the essential oils of various plants, contributing to their characteristic fragrance. The enantiomeric purity of bornyl acetate is a critical quality attribute in the fragrance, food, and pharmaceutical industries, as different enantiomers can exhibit distinct biological activities and sensory properties. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful analytical technique for the separation and quantification of enantiomers. This application note details a robust HPLC method for the enantioselective separation of (+)-Bornyl acetate.

Instrumentation and Materials

  • HPLC System: An Agilent 1200 series or equivalent HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended for this separation. Columns such as those based on amylose (B160209) or cellulose (B213188) derivatives have shown good selectivity for monoterpenes.

  • Solvents: HPLC grade n-Hexane, Isopropanol (B130326) (IPA), and Ethanol (B145695) are required.

  • Sample: A solution of racemic bornyl acetate in the mobile phase.

Experimental Protocols

1. Standard Solution Preparation

  • Prepare a stock solution of racemic bornyl acetate at a concentration of 1 mg/mL in isopropanol.

  • From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.

2. HPLC Method Parameters

A reversed-phase HPLC method is recommended for the separation of bornyl acetate and its related compounds.[1][2]

  • Column: Agilent Zorbax XDB, Extend-C18[1]

  • Mobile Phase: Isopropyl alcohol and water[1]

  • Detection Wavelength: 210 nm[1]

  • Column Temperature: 35°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

3. Sample Analysis Procedure

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the racemic bornyl acetate standard solution.

  • Monitor the separation at 210 nm. Bornyl acetate has a low UV absorption, but detection at this wavelength is feasible.

  • Identify the peaks corresponding to the (+)- and (-)-enantiomers of bornyl acetate based on their retention times. The elution order may vary depending on the specific chiral stationary phase used.

Data Presentation

The following table summarizes the expected chromatographic parameters for the enantioselective separation of bornyl acetate. Please note that these values are representative and may vary depending on the specific column and HPLC system used.

ParameterValue
Column Chiral Polysaccharide-Based (e.g., Amylose derivative)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection Wavelength 210 nm
Retention Time (-)-BA Approx. 8.5 min
Retention Time (+)-BA Approx. 9.8 min
Resolution (Rs) > 1.5
Selectivity (α) > 1.15

Method Optimization

  • Mobile Phase Composition: The ratio of n-Hexane to the alcohol modifier (Isopropanol or Ethanol) is a critical parameter. Adjusting this ratio can significantly impact retention times and resolution.

  • Alcohol Modifier: While isopropanol is a common choice, ethanol can also be used and may offer different selectivity.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase the analysis time.

  • Temperature: Column temperature can influence the separation. It is recommended to maintain a constant and controlled temperature.

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (n-Hexane:IPA) h1 System Equilibration p1->h1 p2 Prepare Racemic Bornyl Acetate Standard h2 Inject Sample p2->h2 h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection (210 nm) h3->h4 d1 Chromatogram Generation h4->d1 d2 Peak Integration & Quantification d1->d2 d3 Report Generation d2->d3

Caption: Workflow for the enantioselective HPLC analysis of this compound.

References

Application Notes and Protocols for the Synthesis of (+)-Bornyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bornyl acetate (B1210297) is a monoterpene ester that occurs naturally in the essential oils of various plants, most notably in conifers of the Pinaceae family. It is recognized by its characteristic fresh, pine-like aroma and is widely utilized in the fragrance, food, and pharmaceutical industries. Beyond its use as a scent and flavoring agent, (+)-bornyl acetate and its derivatives are of interest in drug development due to their reported anti-inflammatory, analgesic, and antimicrobial properties.

This document provides a detailed protocol for the synthesis of this compound through the esterification of (+)-borneol with acetic anhydride (B1165640), using sodium acetate as a catalyst. This method is a common and effective laboratory-scale procedure for producing high-purity this compound. The protocol includes a comprehensive experimental procedure, data on the physical and spectroscopic properties of the reactants and product, and a workflow diagram for clarity.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Safety Precautions
(+)-BorneolC₁₀H₁₈O154.25213~1.01Irritant to skin and eyes. Avoid inhalation of dust.
Acetic AnhydrideC₄H₆O₃102.09139.81.082Corrosive, causes severe burns. Lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
Anhydrous Sodium AcetateC₂H₃NaO₂82.03Decomposes1.528Hygroscopic. Keep container tightly closed.
Diethyl Ether(C₂H₅)₂O74.1234.60.713Highly flammable. Keep away from ignition sources.
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01N/A~1.0Mild irritant.
Anhydrous Magnesium SulfateMgSO₄120.37Decomposes2.66Hygroscopic.

Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 15.4 g (0.1 mol) of (+)-borneol.

  • In a fume hood, carefully add 20.4 g (0.2 mol) of acetic anhydride to the flask.

  • Add 4.1 g (0.05 mol) of anhydrous sodium acetate to the reaction mixture. The sodium acetate acts as a catalyst for the esterification.

  • Ensure all joints are securely clamped and that cooling water is flowing through the reflux condenser.

Reaction Procedure
  • Heat the reaction mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 2 hours, ensuring continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After 2 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

Work-up and Isolation
  • Once cooled, carefully pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of cold deionized water.

  • Rinse the reaction flask with 20 mL of diethyl ether and add this to the separatory funnel to ensure all product is transferred.

  • Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic acid and acetic anhydride. (Caution: CO₂ evolution will cause pressure buildup. Vent frequently).

    • 50 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Decant or filter the dried organic solution into a clean, dry round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator.

Purification
  • The crude this compound can be purified by fractional distillation under reduced pressure.

  • Assemble a fractional distillation apparatus.

  • Heat the crude product gently under vacuum. Collect the fraction boiling at approximately 95-97 °C at 10 mmHg. The atmospheric boiling point is around 223-224 °C.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity using spectroscopic methods.

Physical Properties
PropertyValue
AppearanceColorless liquid
OdorPine-like, camphoraceous
Boiling Point223-224 °C (at 760 mmHg)
Expected Yield80-90%
Spectroscopic Data

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~2955C-H stretch (alkane)
~1740C=O stretch (ester)
~1240C-O stretch (ester)
~1028C-O stretch

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.69dd1HH-2
2.40m1HH-3 (exo)
2.04s3H-OCOCH₃
1.88m1HH-6 (exo)
1.70m1HH-4
1.25m1HH-5 (exo)
1.10m1HH-3 (endo)
0.95m1HH-5 (endo)
0.88s3HCH₃
0.86s3HCH₃
0.84s3HCH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
170.8C=O
80.2C-2
49.0C-1
47.8C-7
44.9C-4
36.8C-3
29.9C-5
27.9C-6
21.4-OCOC H₃
19.8C-9
19.7C-8
13.6C-10

Mass Spectrometry (GC-MS)

m/zInterpretation
196[M]⁺ (Molecular ion)
154[M - C₂H₂O]⁺
136[M - CH₃COOH]⁺
121[C₉H₁₃]⁺
95[C₇H₇]⁺ (Base Peak)
43[CH₃CO]⁺

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine (+)-Borneol, Acetic Anhydride, and Sodium Acetate reflux Reflux for 2 hours reagents->reflux quench Quench with Water and Extract with Diethyl Ether reflux->quench wash Wash Organic Layer: 1. Water 2. NaHCO₃ (aq) 3. Water quench->wash dry Dry with MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate distill Fractional Distillation (Reduced Pressure) evaporate->distill characterize Characterization: IR, NMR, GC-MS distill->characterize end characterize->end start start->reagents

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

  • This experiment should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator; handle with extreme care.

  • Diethyl ether is highly flammable; ensure there are no open flames or spark sources in the vicinity.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Application of (+)-Bornyl acetate as a chiral building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bornyl acetate (B1210297), a readily available and naturally occurring chiral monoterpene ester, serves as a valuable and cost-effective starting material for the synthesis of sophisticated chiral auxiliaries and ligands. Its rigid bicyclic [2.2.1] heptane (B126788) skeleton provides a well-defined stereochemical environment, making it an excellent chiral building block for inducing asymmetry in a variety of organic transformations. This document provides detailed application notes and experimental protocols for the utilization of (+)-Bornyl acetate in asymmetric synthesis, focusing on its conversion to key chiral intermediates and their subsequent application in diastereoselective reactions.

The primary application of this compound as a chiral building block begins with its hydrolysis to (+)-borneol. This chiral alcohol can then be transformed into a variety of chiral auxiliaries, which are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and often recovered for reuse.

Workflow for the Utilization of this compound

The general workflow for employing this compound as a chiral building block involves a three-stage process:

G cluster_0 Stage 1: Preparation of the Chiral Precursor cluster_1 Stage 2: Synthesis of the Chiral Auxiliary cluster_2 Stage 3: Asymmetric Transformation and Cleavage A This compound B (+)-Borneol A->B Hydrolysis C Chiral Amino Alcohol (from (+)-Borneol) B->C Multi-step synthesis D Chiral Oxazolidinone Auxiliary C->D Cyclization F N-Acryloyl Oxazolidinone D->F E Prochiral Substrate E->F Acylation G Diels-Alder Adduct (Diastereomerically Enriched) F->G Asymmetric Diels-Alder Reaction H Chiral Carboxylic Acid (Enantiomerically Enriched) G->H Hydrolytic Cleavage I Recovered Chiral Auxiliary G->I Hydrolytic Cleavage

Figure 1: General workflow from this compound to an enantiomerically enriched product.

Application Note 1: Diastereoselective Diels-Alder Reaction

Chiral auxiliaries derived from (+)-borneol are highly effective in controlling the facial selectivity of Diels-Alder reactions. The bulky and conformationally rigid bornyl group effectively shields one face of the dienophile, directing the approach of the diene to the opposite face. This leads to the formation of one diastereomer in significant excess. A common strategy involves the synthesis of an N-acryloyl oxazolidinone derived from a (+)-borneol-based amino alcohol.

Quantitative Data

The following table summarizes representative data for the diastereoselective Diels-Alder reaction between an N-acryloyl oxazolidinone derived from a camphor (B46023) scaffold (structurally analogous to a borneol-derived auxiliary) and cyclopentadiene (B3395910).

EntryDienophileLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)
1N-Acryloyl Camphor-derived OxazolidinoneEt₂AlCl>99:195
2N-Crotonoyl Camphor-derived OxazolidinoneEt₂AlCl>99:192

Data is representative of typical results achieved with camphor-derived auxiliaries, which are expected to be comparable to those from (+)-borneol derivatives.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to (+)-Borneol

This protocol describes the base-catalyzed hydrolysis of this compound to yield (+)-borneol.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (5 mL per gram of acetate).

  • Add a solution of potassium hydroxide (1.5 eq) in water (1 mL per gram of KOH) to the flask.

  • Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude (+)-borneol.

  • Purify the crude product by sublimation or recrystallization from a suitable solvent (e.g., hexane) to yield pure (+)-borneol.

Protocol 2: Synthesis of a (+)-Borneol-Derived Chiral Oxazolidinone Auxiliary

This protocol outlines a general procedure for the synthesis of a chiral oxazolidinone from (+)-borneol. This is a multi-step process that first involves the conversion of (+)-borneol to a corresponding amino alcohol.

Part A: Synthesis of the Chiral Amino Alcohol (General Pathway)

The conversion of (+)-borneol to a chiral amino alcohol can be achieved through various synthetic routes, often involving the introduction of a nitrogen-containing functional group at a specific position. A representative, though multi-step, pathway is outlined below.

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A (+)-Borneol C (+)-Camphor A->C B Oxidation E Camphor Oxime C->E D Functionalization (e.g., Oximation) G Chiral Amino Alcohol E->G F Reduction (e.g., Beckmann rearrangement followed by reduction)

Figure 2: Synthetic pathway to a chiral amino alcohol from (+)-Borneol.

Part B: Synthesis of the Chiral Oxazolidinone

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve the chiral amino alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosgene (or its equivalent, 0.4 eq of triphosgene) in anhydrous toluene to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure chiral oxazolidinone.

Protocol 3: Asymmetric Diels-Alder Reaction using the (+)-Borneol-Derived Chiral Auxiliary

This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between the N-acryloyl derivative of the chiral oxazolidinone and cyclopentadiene.

Materials:

  • (+)-Borneol-derived chiral oxazolidinone

  • Acryloyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Freshly distilled cyclopentadiene

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Standard glassware for anhydrous reactions

Procedure:

  • N-Acryloylation:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi (1.05 eq) and stir for 30 minutes.

    • Add acryloyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude N-acryloyl oxazolidinone by flash chromatography.

  • Diels-Alder Reaction:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve the purified N-acryloyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂.

    • Cool the solution to -78 °C.

    • Add Et₂AlCl (1.2 eq) dropwise and stir for 30 minutes.

    • Add freshly distilled cyclopentadiene (3.0 eq) and stir the reaction mixture at -78 °C for 3 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

    • Purify the product by flash column chromatography.

  • Auxiliary Cleavage:

    • To obtain the chiral carboxylic acid, the Diels-Alder adduct can be hydrolyzed using standard conditions, for example, with lithium hydroxide in a THF/water mixture. This process also allows for the recovery of the chiral amino alcohol, which can be recycled to regenerate the chiral auxiliary.

This compound is a versatile and economically viable chiral starting material. Through a straightforward hydrolysis to (+)-borneol, it provides access to a range of chiral auxiliaries that can be employed in key asymmetric transformations, such as the Diels-Alder reaction, to afford products with high levels of stereocontrol. The protocols provided herein offer a foundational guide for researchers to explore the rich synthetic potential of this natural product-derived chiral building block.

Investigating the Anti-inflammatory Potential of (+)-Bornyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the anti-inflammatory properties of (+)-Bornyl acetate (B1210297), a bicyclic monoterpene found in various essential oils. The following protocols detail established in vitro and in vivo methods to assess its efficacy and elucidate its mechanism of action, focusing on key inflammatory pathways and mediators.

Introduction to (+)-Bornyl Acetate and its Anti-inflammatory Promise

This compound is a natural compound recognized for its characteristic pine-like aroma and has been traditionally associated with various therapeutic properties, including anti-inflammatory effects.[1] Scientific evidence suggests that this compound exerts its anti-inflammatory action by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This modulation leads to a downstream reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as inflammatory mediators like nitric oxide (NO). These properties make this compound a compelling candidate for further investigation as a potential therapeutic agent for inflammatory conditions.

In Vitro Assessment of Anti-inflammatory Activity

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow:

G cluster_0 Cell Culture and Seeding cluster_1 Treatment and Stimulation cluster_2 Quantification of Nitric Oxide A Culture RAW 264.7 cells B Seed cells in 96-well plates A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Collect supernatant D->E F Perform Griess Assay E->F G Measure absorbance at 540 nm F->G

Caption: Workflow for Nitric Oxide Inhibition Assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay):

    • After the incubation period, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

    • Incubate the mixture at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.

Data Presentation:

CompoundConcentration (µM)Nitric Oxide Production (% of LPS control)IC₅₀ (µM)
This compound195.2 ± 4.1\multirow{4}{*}{Data Not Available}
1078.5 ± 3.5
5045.1 ± 2.9
10022.8 ± 2.1
L-NAME (Positive Control)10015.7 ± 1.8~25

Note: The quantitative data presented are representative values based on typical results for anti-inflammatory compounds and are for illustrative purposes. Actual results may vary.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol quantifies the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture, Seeding, Treatment, and Stimulation: Follow steps 1-4 as described in the Nitric Oxide Inhibition Assay protocol.

  • Supernatant Collection: After 24 hours of LPS stimulation, centrifuge the 96-well plates at 1000 x g for 10 minutes to pellet the cells. Collect the supernatant for cytokine analysis.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

    • Briefly, this typically involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the collected cell culture supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • After another washing step, add a substrate that will be converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Data Presentation:

Table 2.1: Inhibition of TNF-α Production

Compound Concentration (µM) TNF-α Production (pg/mL) % Inhibition
Control - < 10 -
LPS (1 µg/mL) - 1250 ± 85 0
This compound 10 980 ± 65 21.6
50 550 ± 40 56.0
100 280 ± 25 77.6

| Dexamethasone (Positive Control) | 10 | 150 ± 15 | 88.0 |

Table 2.2: Inhibition of IL-6 Production

Compound Concentration (µM) IL-6 Production (pg/mL) % Inhibition
Control - < 5 -
LPS (1 µg/mL) - 850 ± 60 0
This compound 10 690 ± 50 18.8
50 380 ± 30 55.3
100 190 ± 20 77.6

| Dexamethasone (Positive Control) | 10 | 95 ± 10 | 88.8 |

Note: The quantitative data presented are representative values based on typical results for anti-inflammatory compounds and are for illustrative purposes. Actual results may vary.

In Vivo Assessment of Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rodents

This widely used animal model assesses the acute anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by the injection of carrageenan, an inflammatory agent.

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 1% Tween 80)

    • This compound (e.g., 50, 100, 200 mg/kg, administered orally or intraperitoneally)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Treatment: Administer the respective treatments to the animals.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the paw edema at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time '0'.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Paw Edema (mL) at 3 hours% Inhibition of Edema at 3 hours
Vehicle Control-0.85 ± 0.070
This compound500.62 ± 0.0527.1
This compound1000.45 ± 0.0447.1
This compound2000.31 ± 0.0363.5
Indomethacin100.25 ± 0.0270.6

Note: The quantitative data presented are representative values based on typical results for anti-inflammatory compounds and are for illustrative purposes. Actual results may vary.

Elucidation of the Mechanism of Action

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol investigates the effect of this compound on the activation of key proteins in the NF-κB and MAPK (p38, JNK, and ERK) signaling pathways in LPS-stimulated RAW 264.7 cells.

Signaling Pathway Overview:

G cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK p38 p-p38 MAPKKK->p38 JNK p-JNK MAPKKK->JNK ERK p-ERK MAPKKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines iNOS iNOS AP1->iNOS IkB p-IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB->Cytokines NFkB->iNOS Bornyl_Acetate This compound Bornyl_Acetate->MAPKKK inhibits Bornyl_Acetate->IKK inhibits

Caption: this compound's Mechanism of Action.

Protocol:

  • Cell Culture, Treatment, and Stimulation: Culture, seed, and treat RAW 264.7 cells with this compound as described previously. Stimulate with LPS for a shorter duration (e.g., 15-60 minutes) to observe protein phosphorylation events.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65 (NF-κB), IκBα, p38, JNK, and ERK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Expected Outcomes:

Treatment with this compound is expected to show a dose-dependent decrease in the phosphorylation of IκBα, p65, p38, JNK, and ERK in LPS-stimulated cells, indicating an inhibition of both the NF-κB and MAPK signaling pathways.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By employing these in vitro and in vivo models, researchers can effectively assess its therapeutic potential and further elucidate its molecular mechanisms of action. The evidence of its ability to modulate key inflammatory signaling pathways and reduce the production of inflammatory mediators positions this compound as a promising natural compound for the development of novel anti-inflammatory drugs.

References

Application Notes and Protocols for the Biotransformation of (+)-Bornyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotransformation utilizes microbial catalysts to perform specific and often stereoselective chemical reactions on a substrate. This approach offers a green and efficient alternative to traditional chemical synthesis. (+)-Bornyl acetate (B1210297), a bicyclic monoterpenoid, is a valuable chiral building block in the synthesis of various pharmaceuticals and fragrances. Microbial hydroxylation of (+)-bornyl acetate can introduce hydroxyl groups at specific positions, leading to the formation of novel derivatives with potentially enhanced biological activities. This document provides detailed protocols for the biotransformation of this compound using two fungal catalysts: Fusarium culmorum and Helminthosporium sativum.

Biotransformation Reactions

The primary biotransformation reactions involving this compound by these fungi are hydroxylations, with a notable regioselectivity for the C(5) position.

  • Fusarium culmorum primarily catalyzes the hydroxylation of this compound at the C(5)-exo position to yield 5-exo-hydroxybornyl acetate , without affecting the acetate group.[1]

  • Helminthosporium sativum also hydroxylates this compound predominantly at the C(5) position. However, this transformation is typically accompanied by the hydrolysis of the acetate group, resulting in the formation of bornanediols .[1][2]

Data Presentation

Table 1: Summary of Microbial Biotransformation of this compound

Microbial CatalystSubstrateMajor Product(s)Reported YieldReference
Fusarium culmorumThis compound5-exo-hydroxybornyl acetate~12%[1]
Helminthosporium sativumThis compound5-hydroxyborneol and other bornanediolsNot specified[1]

Experimental Protocols

Protocol 1: Biotransformation of this compound using Fusarium culmorum

This protocol details the hydroxylation of this compound to 5-exo-hydroxybornyl acetate.

1. Materials and Equipment

  • Fusarium culmorum culture

  • Potato Dextrose Broth (PDB) medium (24 g/L)

  • This compound

  • Ethanol (B145695) (for substrate solubilization)

  • Erlenmeyer flasks (250 mL and 1 L)

  • Shaking incubator

  • Autoclave

  • Centrifuge

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Pre-culture Preparation

  • Prepare Potato Dextrose Broth (PDB) by dissolving 24 g of PDB powder in 1 L of distilled water.

  • Dispense 50 mL of the PDB medium into 250 mL Erlenmeyer flasks.

  • Autoclave at 121°C for 15 minutes.

  • After cooling, inoculate the flasks with a small agar (B569324) plug of a fresh Fusarium culmorum culture.

  • Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days until sufficient mycelial growth is observed.

3. Biotransformation Procedure

  • Prepare 1 L of PDB in a 2 L Erlenmeyer flask and autoclave.

  • Inoculate the production medium with the pre-culture (5-10% v/v).

  • Incubate at 25-28°C and 150 rpm for 7 days.

  • Prepare a stock solution of this compound in ethanol (e.g., 100 mg/mL).

  • After 7 days of fungal growth, add the this compound solution to the culture to a final concentration of 0.5-1.0 g/L.

  • Continue the incubation under the same conditions for another 10-18 days.

4. Extraction and Purification

  • Separate the fungal mycelium from the culture broth by centrifugation or filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

5. Analysis

  • Analyze the crude and purified products by GC-MS.

  • GC-MS Parameters (Suggested):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

Protocol 2: Biotransformation of this compound using Helminthosporium sativum

This protocol describes the hydroxylation and hydrolysis of this compound to bornanediols.

1. Materials and Equipment

  • Helminthosporium sativum culture

  • Malt (B15192052) Extract Broth (MEB) medium (20 g/L malt extract, 3 g/L mycological peptone)

  • This compound

  • Ethanol

  • Erlenmeyer flasks

  • Shaking incubator

  • Autoclave

  • Centrifuge

  • Chloroform or Ethyl Acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS

2. Pre-culture and Biotransformation

  • Prepare Malt Extract Broth (MEB) by dissolving 20 g of malt extract and 3 g of mycological peptone in 1 L of distilled water. Adjust pH to 5.4 if necessary.

  • Follow the same procedures for pre-culture and biotransformation as described in Protocol 1, substituting MEB for PDB.

  • Incubate the production culture for 7 days before adding the substrate.

  • Continue the incubation for an additional 7-10 days after substrate addition.

3. Extraction, Purification, and Analysis

  • Follow the extraction and purification steps outlined in Protocol 1. Chloroform can also be used as an alternative extraction solvent.

  • Analyze the products using the GC-MS parameters suggested in Protocol 1. The resulting bornanediols will have different retention times compared to the hydroxylated acetate.

Visualization of Experimental Workflow and Metabolic Process

Experimental Workflow

Biotransformation_Workflow cluster_prep Culture Preparation cluster_biotrans Biotransformation cluster_downstream Downstream Processing & Analysis Media_Prep Medium Preparation (PDB or MEB) Sterilization Autoclaving (121°C, 15 min) Media_Prep->Sterilization Inoculation Inoculation with Fungal Culture Sterilization->Inoculation Pre_Culture Pre-culture Incubation (3-4 days, 25-28°C, 150 rpm) Inoculation->Pre_Culture Production_Culture Production Culture (7 days) Pre_Culture->Production_Culture Substrate_Addition Substrate Addition (this compound) Production_Culture->Substrate_Addition Incubation Incubation (7-18 days) Substrate_Addition->Incubation Harvesting Harvesting (Centrifugation/Filtration) Incubation->Harvesting Extraction Liquid-Liquid Extraction (Ethyl Acetate) Harvesting->Extraction Drying Drying Organic Phase (Anhydrous Na2SO4) Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification Column Chromatography (Optional) Concentration->Purification Analysis GC-MS Analysis Purification->Analysis Metabolic_Pathway cluster_cell Fungal Cell Enzyme Hydroxylase / Esterase Product_FC 5-exo-Hydroxybornyl Acetate (*F. culmorum*) Enzyme->Product_FC Hydroxylation Product_HS 5-Hydroxyborneol (*H. sativum*) Enzyme->Product_HS Hydroxylation & Hydrolysis Substrate This compound Substrate->Enzyme Uptake Extracellular_FC Product in Medium Product_FC->Extracellular_FC Secretion Extracellular_HS Product in Medium Product_HS->Extracellular_HS Secretion

References

Unveiling the Potency of (+)-Bornyl Acetate: A Natural Insecticidal and Repellent Agent

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – (+)-Bornyl acetate (B1210297), a bicyclic monoterpene commonly found in the essential oils of various plants, is garnering significant attention from the scientific community for its potent insecticidal and repellent properties. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for investigating the efficacy of this promising natural compound. The following information summarizes key quantitative data, outlines experimental methodologies, and illustrates associated biological pathways and workflows.

Quantitative Efficacy of (+)-Bornyl Acetate

The insecticidal and repellent activity of this compound has been quantified against several key insect pests. The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values from various studies, providing a clear comparison of its effectiveness.

Table 1: Fumigant and Contact Toxicity of this compound against Stored Product Pests

Insect SpeciesAssay TypeLC50LD50Source
Liposcelis bostrychophila (Booklouse)Fumigant1.1 mg/L air-[1][2][3][4]
Liposcelis bostrychophila (Booklouse)Contact-32.9 µg/cm²[1]
Tribolium castaneum (Red Flour Beetle)Fumigant> 126.3 mg/L air-
Tribolium castaneum (Red Flour Beetle)Contact-66.0 µ g/adult

Table 2: Insecticidal Activity of this compound against Agricultural Pests

Insect SpeciesAssay TypeEfficacySource
Myzus persicae (Green Peach Aphid)Fumigant100% mortality at 15h (at 2.0 µL/L)

Repellent and Attractant Properties

Interestingly, this compound exhibits varied behavioral effects on different insect species. While it demonstrates repellent activity against the red flour beetle, it acts as an attractant for the booklouse. This dual activity highlights the importance of species-specific testing when evaluating the potential applications of this compound.

Experimental Protocols

To ensure reproducible and comparable results, standardized protocols are essential. The following are detailed methodologies for assessing the insecticidal and repellent properties of this compound.

Protocol 1: Fumigant Toxicity Bioassay

This protocol is designed to assess the toxicity of this compound vapor to insects.

Materials:

  • Glass jars or vials of a known volume

  • Filter paper discs

  • Micropipette

  • This compound of known purity

  • Acetone or other suitable solvent

  • Test insects

  • Controlled environment chamber (25-27°C, 60-75% RH, 12:12 L:D photoperiod)

Procedure:

  • Prepare a series of concentrations of this compound in a suitable solvent.

  • Apply a specific volume (e.g., 10 µL) of each concentration onto a filter paper disc. An equal volume of solvent is applied to a control disc.

  • Allow the solvent to evaporate completely in a fume hood.

  • Place the treated filter paper inside a sealed glass container of a known volume.

  • Introduce a known number of adult insects (e.g., 20) into the container and seal it.

  • Maintain the containers in a controlled environment chamber.

  • Record insect mortality at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Calculate the LC50 value using probit analysis.

Protocol 2: Contact Toxicity Bioassay (Topical Application)

This method evaluates the toxicity of this compound upon direct contact with the insect cuticle.

Materials:

  • Microsyringe or microapplicator

  • This compound of known purity

  • Acetone or other suitable solvent

  • Test insects (adults or larvae)

  • Petri dishes or ventilated containers

  • Controlled environment chamber

Procedure:

  • Prepare a range of concentrations of this compound in a suitable solvent.

  • Immobilize the insects by chilling them on a cold plate.

  • Using a microapplicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. Control insects receive the solvent only.

  • Place the treated insects in a petri dish or ventilated container with access to food and water.

  • Maintain the containers in a controlled environment chamber.

  • Assess mortality after 24 hours.

  • Calculate the LD50 value based on the dose per insect or per unit of body weight.

Protocol 3: Repellency Bioassay (Area Preference Method)

This protocol assesses the ability of this compound to repel insects from a treated surface.

Materials:

  • Petri dishes or other suitable arenas

  • Filter paper

  • This compound of known purity

  • Acetone or other suitable solvent

  • Test insects

Procedure:

  • Cut a filter paper disc to fit the bottom of a petri dish.

  • Divide the filter paper in half. Apply a solution of this compound to one half and the solvent control to the other half.

  • After the solvent evaporates, place the filter paper in the petri dish.

  • Release a known number of insects (e.g., 20-30) into the center of the dish.

  • After a set period (e.g., 1 or 2 hours), count the number of insects on each half of the filter paper.

  • Calculate the percentage repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

Visualizing Workflows and Pathways

To further aid in the understanding and application of this research, the following diagrams illustrate a typical experimental workflow and the hypothesized signaling pathways involved in the insecticidal action of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_data Data Analysis cluster_conclusion Conclusion prep_compound Prepare (+)-Bornyl Acetate Solutions fumigant_assay Fumigant Toxicity Assay prep_compound->fumigant_assay contact_assay Contact Toxicity Assay prep_compound->contact_assay repellent_assay Repellency Assay prep_compound->repellent_assay prep_insects Rear and Select Test Insects prep_insects->fumigant_assay prep_insects->contact_assay prep_insects->repellent_assay record_mortality Record Mortality/ Repellency Data fumigant_assay->record_mortality contact_assay->record_mortality repellent_assay->record_mortality calc_lc50_ld50 Calculate LC50/LD50/ Repellency % record_mortality->calc_lc50_ld50 evaluate_efficacy Evaluate Efficacy and Mechanism of Action calc_lc50_ld50->evaluate_efficacy

Experimental workflow for evaluating this compound.

Hypothesized Mechanism of Action

One of the proposed mechanisms for the insecticidal activity of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and eventual death. Additionally, studies on its anti-inflammatory properties in mammalian cells suggest potential interference with key signaling pathways such as NF-κB and MAPK, which could also contribute to its toxic effects in insects.

Hypothesized signaling pathway disruption by this compound.

References

Application Notes: Formulation of (+)-Bornyl Acetate in Essential Oil Blends for Aromatherapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction (+)-Bornyl acetate (B1210297) is a bicyclic monoterpene ester, recognized as a key bioactive constituent in numerous essential oils, particularly those derived from coniferous trees.[1] It is characterized by a fresh, camphoraceous, pine-like aroma.[2] In the context of aromatherapy, (+)-Bornyl acetate is highly valued for its therapeutic properties, which include anti-inflammatory, analgesic, sedative, and calming effects.[3][4] These application notes provide a scientific framework for researchers and drug development professionals on the formulation, characterization, and validation of essential oil blends enriched with this compound for targeted aromatherapeutic applications.

Therapeutic Rationale and Mechanism of Action The therapeutic efficacy of this compound is primarily attributed to its potent anti-inflammatory and immunomodulatory activities.[5] Research has elucidated that its mechanism of action involves the modulation of key inflammatory signaling pathways. This compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway by interfering with the phosphorylation of IκB and the production of IκB kinase (IKK). Furthermore, it inhibits the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically suppressing the phosphorylation of ERK, JNK, and p38. This dual inhibition leads to a significant downregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

Beyond its anti-inflammatory effects, this compound exhibits sedative properties, which are beneficial in aromatherapy for stress and anxiety reduction. Studies on the inhalation of (-)-Bornyl acetate, the enantiomer, have demonstrated an induction of autonomic relaxation and a reduction in arousal levels without impairing cognitive performance, suggesting a modulation of the autonomic nervous system.

Formulation Strategies for Aromatherapy Blends The primary goal in formulating with this compound is to create a stable, effective, and safe blend that leverages its therapeutic properties.

  • Source Selection: The concentration of this compound varies significantly between essential oil sources. Oils such as Inula graveolens, Amomum villosum, Siberian Fir (Abies sibirica), and Black Spruce (Picea mariana) are particularly rich sources. Selection should be based on the desired concentration of this compound and the complementary therapeutic profiles of other constituents in the oil.

  • Synergistic Blending: The overall therapeutic effect of a blend can be enhanced through synergy. For instance, combining this compound-rich oils with oils containing other anti-inflammatory or analgesic terpenes like camphene, α-pinene, or linalool (B1675412) can create a more potent formulation. Adjusting the ratio of components is crucial, as interactions can be additive, synergistic, or even antagonistic depending on their proportions.

  • Carrier Oils: For topical applications, this compound-rich essential oils must be diluted in a suitable carrier oil (e.g., jojoba, sweet almond, or fractionated coconut oil). This dilution is critical for enhancing skin penetration and minimizing the risk of skin irritation. Given that bornyl acetate is soluble in fixed oils, it forms stable solutions. Typical dilution rates for adult topical use range from 1-5%.

  • Delivery Systems: The intended application dictates the delivery system.

    • Inhalation: For sedative and respiratory support, blends can be used in ultrasonic diffusers, personal inhalers, or steam inhalation preparations.

    • Topical: For localized anti-inflammatory and analgesic effects, blends are formulated into massage oils, balms, creams, and compresses.

Quality Control and Safety Formulations must undergo rigorous quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for quantifying this compound and other key constituents to ensure batch-to-batch consistency. Stability testing should also be performed to assess the shelf-life of the blend, as terpenes can oxidize over time. While generally recognized as safe (GRAS), essential oils rich in esters should be used with caution on sensitive skin, and appropriate dilutions are necessary to prevent sensitization.

Quantitative Data

Table 1: this compound Content in Selected Essential Oils

Essential Oil SourceBotanical NamePlant PartThis compound Content (%)Reference(s)
Stinking FleabaneInula graveolensAerial Parts25.4 - 69.8
Villous Amomum FruitAmomum villosumFruitup to 59.6
Black SprucePicea marianaNeedles25.0 - 40.0
Siberian FirAbies sibiricaNeedles & Twigs20.0 - 45.0
WormwoodArtemisia absinthiumAerial Parts~13.8
Common YarrowAchillea millefoliumAerial Parts~5.6

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol
Appearance Colorless liquid or white crystalline solid
Odor Fresh, woody, pine-like, camphoraceous
Melting Point 29 °C
Boiling Point 228 - 231 °C
Density ~0.985 g/mL (at 25°C)
Solubility Soluble in ethanol, fixed oils, and organic solvents. Practically insoluble in water.

Visualizations

Bornyl_Acetate_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Transcription Stimulus Stimulus IKK IKK Complex Stimulus->IKK MAPK MAPK (ERK, JNK, p38) Stimulus->MAPK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Activates Gene Transcription MAPK->Cytokines Activates Gene Transcription BA This compound BA->IKK Inhibits BA->MAPK Inhibits Phosphorylation

Caption: Anti-inflammatory signaling pathway of this compound.

Aromatherapy_Blend_Workflow Sourcing 1. Essential Oil Sourcing & QC (High Bornyl Acetate Content) Quantification 2. GC-MS Quantification of this compound Sourcing->Quantification Formulation 3. Blend Formulation (Synergy & Carrier Oil Selection) Quantification->Formulation InVitro 4. In Vitro Bioassays (e.g., Anti-inflammatory) Formulation->InVitro InVivo 5. In Vivo Efficacy Testing (e.g., Analgesic, Sedative) InVitro->InVivo Stability 6. Stability & Safety Assessment InVivo->Stability

Caption: Experimental workflow for aromatherapy blend development.

Experimental Protocols

Protocol 1: Quantification of this compound in Essential Oil Blends by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately determine the concentration of this compound in an essential oil or aromatherapy blend.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

  • Helium (carrier gas)

  • Essential oil sample/blend

  • Anhydrous sodium sulfate

  • Hexane or Ethanol (GC grade)

  • This compound analytical standard (≥98% purity)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Standard Curve Preparation: a. Prepare a stock solution of this compound standard at 1000 µg/mL in hexane. b. Perform serial dilutions to create a set of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: a. Accurately weigh 10 mg of the essential oil blend into a 10 mL volumetric flask. b. Dissolve and bring to volume with hexane, resulting in a 1 mg/mL solution. c. Vortex thoroughly. If the sample contains water, pass it through a small column of anhydrous sodium sulfate. d. Transfer an aliquot to an autosampler vial for analysis.

  • GC-MS Analysis: a. GC Conditions (Example):

    • Injector Temperature: 250°C
    • Injection Volume: 1 µL (Split ratio 50:1)
    • Oven Program: Initial temp 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min.
    • Carrier Gas: Helium at a constant flow of 1.0 mL/min. b. MS Conditions (Example):
    • Ion Source Temperature: 230°C
    • Interface Temperature: 280°C
    • Scan Range: 40-400 m/z
    • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Data Analysis: a. Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to the analytical standard. Key mass fragments for bornyl acetate include m/z 95, 121, and 136. b. Integrate the peak area for this compound in both standards and samples. c. Construct a calibration curve by plotting peak area against the concentration of the standards. d. Use the regression equation from the calibration curve to calculate the concentration of this compound in the prepared sample. e. Express the final concentration as a percentage (w/w) of the original essential oil blend.

Protocol 2: In Vitro Assessment of Anti-inflammatory Activity via NF-κB Reporter Assay

Objective: To evaluate the ability of an essential oil blend containing this compound to inhibit the NF-κB signaling pathway in a cell-based model.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct (e.g., 293T/NFκB-luc).

  • Complete culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test blend (dissolved in DMSO to create a stock solution).

  • Recombinant human TNF-α.

  • Phosphate-Buffered Saline (PBS).

  • Luciferase Assay System (e.g., Promega).

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding (Day 1): a. Culture and harvest the NF-κB reporter cells. b. Seed the cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. c. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment and Stimulation (Day 2): a. Prepare serial dilutions of the test blend in culture medium. Ensure the final DMSO concentration is ≤0.5%. Include a vehicle control (DMSO only). b. Remove the medium from the cells and add 50 µL of the diluted test blend to the appropriate wells. c. Incubate for 1-2 hours at 37°C. d. Prepare a TNF-α working solution (e.g., 20 ng/mL) in culture medium. e. Add 50 µL of the TNF-α solution to all wells except the unstimulated control wells (final concentration 10 ng/mL). Add 50 µL of medium to the unstimulated wells. f. Incubate for 6-7 hours at 37°C.

  • Luminescence Measurement (Day 2): a. Equilibrate the plate to room temperature. b. Prepare the Luciferase Assay Reagent according to the manufacturer's instructions. c. Remove the culture medium and wash cells once with 100 µL of PBS. d. Add 100 µL of the prepared Luciferase Assay Reagent to each well. e. Measure luminescence immediately using a plate-reading luminometer.

  • Data Analysis: a. Calculate the percentage of NF-κB inhibition for each concentration of the test blend relative to the TNF-α stimulated control. b. Plot the percent inhibition against the log of the blend concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Protocol 3: In Vivo Assessment of Analgesic Activity via Hot Plate Test

Objective: To evaluate the central analgesic properties of a topically applied aromatherapy blend containing this compound in a rodent model.

Materials:

  • Male Swiss albino mice (20-25 g).

  • Hot plate analgesiometer (Ugo Basile or equivalent).

  • Test blend formulated in a suitable carrier oil (e.g., 5% dilution).

  • Positive control (e.g., morphine) and vehicle control (carrier oil only).

  • Stopwatch.

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the mice into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Blend.

  • Baseline Measurement: a. Set the hot plate temperature to a constant 55 ± 1°C. b. Gently place each mouse on the hot plate and immediately start the stopwatch. c. Observe the animal for signs of nociception, such as licking of the hind paws or jumping. d. Record the latency (in seconds) for this response. This is the baseline latency. e. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. If the mouse does not respond by the cut-off time, remove it and record the latency as 30 seconds.

  • Treatment Administration: a. Administer the treatments. For a topical aromatherapy study, apply a standardized volume (e.g., 100 µL) of the test blend or vehicle control to the plantar surface of the hind paw or a shaved area on the back. b. Administer the positive control via the appropriate route (e.g., intraperitoneally).

  • Post-Treatment Measurement: a. At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency as described in step 3.

  • Data Analysis: a. Compare the post-treatment latencies to the baseline latencies for each group. b. A significant increase in reaction time in the test group compared to the vehicle control group indicates an analgesic effect. c. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 4: Assessment of Sedative Effects of Inhaled Aromatherapy in Humans

Objective: To evaluate the psychological and physiological effects of an inhaled aromatherapy blend on stress and relaxation in human volunteers.

Materials:

  • Test blend containing this compound.

  • Placebo (e.g., carrier oil with a neutral scent).

  • Ultrasonic diffuser or personal aromatherapy inhalers ("aromasticks").

  • Validated psychological questionnaires (e.g., Depression, Anxiety, and Stress Scale - DASS-42; State-Trait Anxiety Inventory - STAI).

  • Physiological monitoring equipment (e.g., heart rate monitor, blood pressure cuff, Bispectral Index (BIS) monitor for sedation level).

  • A quiet, controlled environment for the study.

Procedure:

  • Study Design: Employ a randomized, double-blind, placebo-controlled crossover design. Each participant will be exposed to both the test blend and the placebo on separate occasions, with a washout period in between.

  • Participant Recruitment: Recruit healthy volunteers with self-reported mild to moderate stress. Obtain informed consent and ensure all ethical guidelines are followed.

  • Baseline Assessment: a. Before exposure, participants complete the psychological questionnaires to establish a baseline anxiety/stress score. b. Record baseline physiological measurements (heart rate, blood pressure, BIS).

  • Intervention: a. Participants are exposed to the test blend or placebo via inhalation for a standardized period (e.g., 20-30 minutes) in the controlled environment. b. The delivery method (diffuser or aromastick) should be consistent for all participants.

  • Post-Intervention Assessment: a. Immediately following the inhalation period, and potentially at later time points (e.g., 30 minutes post-exposure), participants complete the same set of questionnaires. b. Record physiological measurements throughout and after the intervention period.

  • Data Analysis: a. Compare the change from baseline in both psychological scores and physiological parameters between the test blend and placebo conditions. b. Use appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA) to determine if the aromatherapy blend produced a statistically significant sedative or anxiolytic effect.

References

Application of (+)-Bornyl Acetate in the Development of New Pharmaceutical Agents: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bornyl acetate (B1210297), a bicyclic monoterpene, is a significant component of various essential oils, notably from pine needles and certain medicinal plants like Amomum villosum.[1][2] Traditionally used in fragrances and as a flavoring agent, recent pharmacological studies have unveiled its potential as a versatile therapeutic agent.[1] This document provides detailed application notes and experimental protocols for investigating the utility of (+)-Bornyl acetate in the development of new pharmaceutical agents, focusing on its anti-inflammatory, neuroprotective, antitumor, and antimicrobial properties.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways.[3][4] It has been shown to inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, it can upregulate the anti-inflammatory cytokine IL-11. These properties make this compound a promising candidate for the development of novel treatments for inflammatory conditions like osteoarthritis and neuroinflammatory diseases.

Quantitative Data Summary: Anti-inflammatory Effects
Cell LineStimulantThis compound ConcentrationEffectReference
Human ChondrocytesIL-1βNot specifiedUpregulation of IL-11, downregulation of IL-6, IL-8, MMP-1, and MMP-13
RAW 264.7 macrophagesLPS0-500 μg/mLDownregulation of proinflammatory cytokines, suppression of NF-κB activation
EAE Mice Spinal CordsMOG35-55Not specifiedDownregulation of IL-1β, IL-6, TNF-α, COX-2, iNOS
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (≥98% purity)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.

  • Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Remove the old medium from the wells and replace it with fresh medium containing the desired concentrations of this compound.

    • Incubate for 1 hour.

  • Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group (cells only) and a positive control group (cells + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitric Oxide Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite (B80452) in the samples by comparing the absorbance values to a standard curve generated with sodium nitrite. A decrease in nitrite concentration in the this compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.

Signaling Pathway Diagram: Anti-inflammatory Action of this compound

G cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK, p38) TLR4->MAPK BornylAcetate This compound BornylAcetate->IKK BornylAcetate->MAPK cfos c-fos BornylAcetate->cfos IKB IκB IKK->IKB inhibits phosphorylation NFkB NF-κB IKB->NFkB Nucleus Nucleus NFkB->Nucleus translocation MAPK->Nucleus translocation ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->ProInflammatory_Cytokines induces transcription IL11 IL-11 AP1 AP-1 cfos->AP1 AP1->IL11 induces transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from damage, a key factor in neurodegenerative diseases like Alzheimer's. Studies on PC12 cells, a model for neuronal cells, have indicated that this compound can exert neuroprotective effects against cytotoxicity by suppressing the Beclin-1-dependent autophagy pathway.

Quantitative Data Summary: Neuroprotective Effects
Cell LineToxinThis compound ConcentrationEffectReference
PC12 cellsOkadaic AcidNot specifiedDecreased p-tau, Aβ₄₂, and β-secretase levels. Increased p-Akt and p-mTOR levels.
Experimental Protocol: Neuroprotection Assay in PC12 Cells

This protocol describes a method to evaluate the neuroprotective effects of this compound against okadaic acid (OA)-induced cytotoxicity in PC12 cells.

Materials:

  • PC12 cells (ATCC)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Horse Serum

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (≥98% purity)

  • Okadaic Acid (OA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain PC12 cells in RPMI 1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Cell Seeding: Plate the PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induction of Cytotoxicity: Add Okadaic Acid (OA) at a final concentration of 175 nM to the wells (except for the control group) to induce cytotoxicity.

  • Incubation: Incubate the plate for 48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group. An increase in cell viability in the this compound-treated groups compared to the OA-only group indicates a neuroprotective effect.

Signaling Pathway Diagram: Neuroprotective Action of this compound

G OkadaicAcid Okadaic Acid Beclin1 Beclin-1 OkadaicAcid->Beclin1 induces BornylAcetate This compound Akt Akt BornylAcetate->Akt activates (phosphorylation) Neuroprotection Neuroprotection BornylAcetate->Neuroprotection mTOR mTOR Akt->mTOR activates (phosphorylation) mTOR->Beclin1 inhibits Autophagy Autophagy Beclin1->Autophagy promotes CellInjury Cellular Injury Autophagy->CellInjury

Caption: Proposed neuroprotective signaling pathway of this compound.

Antitumor Activity

This compound has demonstrated significant antitumor effects in various cancer cell lines, including non-small cell lung cancer (NSCLC), colorectal cancer, and breast cancer. Its mechanisms of action include the suppression of cell proliferation, migration, and invasion, as well as the induction of apoptosis. A key pathway implicated in its antitumor activity is the PI3K/AKT signaling axis.

Quantitative Data Summary: Antitumor Effects (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µg/mL)Reference
HeLaHuman Cervix Carcinoma71.97
HT-29Human Colon Carcinoma60.5
A549Human Lung Carcinoma44.1
MCF-7Human Breast Adenocarcinoma85.6
SW480Colorectal Cancer8.21 (48h)
Experimental Protocol: In Vivo Antitumor Study in a Xenograft Mouse Model

This protocol details an in vivo experiment to evaluate the antitumor efficacy of this compound using a xenograft mouse model.

Materials:

  • Athymic nude mice (BALB/c nude)

  • NCI-H460 human non-small cell lung cancer cells

  • Matrigel

  • This compound (≥98% purity)

  • Saline solution

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture NCI-H460 cells and harvest them in their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10⁷ cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When the tumors reach an average volume of approximately 100-150 mm³, randomly divide the mice into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Administer this compound (e.g., 11.5 mg/kg) via intravenous injection.

    • Control Group: Administer an equal volume of saline solution via the same route.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²)/2.

    • Monitor the body weight and general health of the mice throughout the experiment.

  • Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of this compound.

Workflow Diagram: Antitumor Drug Development with this compound

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellViability Cell Viability Assays (MTT, IC50 determination) ApoptosisAssay Apoptosis Assays (Annexin V/PI) CellViability->ApoptosisAssay MigrationInvasion Migration & Invasion Assays (Transwell, Wound Healing) ApoptosisAssay->MigrationInvasion Mechanism Mechanism of Action (Western Blot for PI3K/AKT) MigrationInvasion->Mechanism Xenograft Xenograft Mouse Model (Tumor growth inhibition) Mechanism->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Preclinical Preclinical Development Toxicity->Preclinical

Caption: Experimental workflow for antitumor drug development.

Antimicrobial Activity

This compound has also been reported to possess antimicrobial properties, showing activity against various bacterial strains. This makes it a potential candidate for the development of new antibacterial agents, particularly in an era of increasing antibiotic resistance.

Quantitative Data Summary: Antimicrobial Effects (MIC Values)
Microbial StrainMIC (mg/mL)Reference
Various microbial strains1.75 - 4.88
Staphylococcus aureusModerate activity
Escherichia coliModerate activity
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound (≥98% purity)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of this compound dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.

  • Controls:

    • Positive Control: Well with MHB and bacterial inoculum (no this compound).

    • Negative Control: Well with MHB only.

    • Solvent Control: Well with MHB, bacterial inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a promising natural compound with a diverse range of pharmacological activities that warrant further investigation for the development of new pharmaceutical agents. The protocols and data presented in this document provide a foundation for researchers to explore its therapeutic potential in anti-inflammatory, neuroprotective, antitumor, and antimicrobial applications. Further preclinical and clinical studies are necessary to fully elucidate its efficacy and safety profile for human use.

References

Troubleshooting & Optimization

Overcoming challenges in the enantioselective synthesis of (+)-Bornyl acetate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of (+)-Bornyl acetate (B1210297). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. The primary focus is on the kinetic resolution of racemic borneol, a widely employed and effective strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the enantioselective synthesis of (+)-Bornyl acetate?

The most prevalent and effective method is the enzymatic kinetic resolution (EKR) of racemic borneol. This technique utilizes a lipase (B570770) to selectively acylate one enantiomer of borneol, typically the (-)-borneol, leaving the desired (+)-borneol unreacted. The resulting mixture of (+)-borneol and (-)-bornyl acetate can then be separated.

Q2: Which enzymes are most effective for the kinetic resolution of borneol?

Lipases are the enzymes of choice for this transformation. Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is highly effective and frequently cited for its high enantioselectivity in the acylation of secondary alcohols like borneol. Other lipases from Pseudomonas cepacia and Candida rugosa have also been used, but their effectiveness can be substrate-dependent.

Q3: What are the critical parameters to control in the enzymatic kinetic resolution of borneol?

Several factors can significantly impact the enantioselectivity and conversion rate. These include:

  • Choice of Acyl Donor: The acylating agent plays a crucial role. Vinyl acetate is often preferred as it leads to an irreversible reaction, driving the equilibrium towards product formation.

  • Solvent: The choice of an organic solvent can influence enzyme activity and enantioselectivity. Non-polar solvents like hexane (B92381) or toluene (B28343) are commonly used.

  • Temperature: Enzyme activity is temperature-dependent. The optimal temperature should be determined for the specific lipase being used to ensure high activity and stability.

  • Enzyme Loading and Substrate Concentration: The ratio of the enzyme to the substrate needs to be optimized to achieve a reasonable reaction rate and conversion.

  • Water Content: The presence of a minimal amount of water is often essential for lipase activity, but excess water can lead to hydrolysis of the product ester, reducing the yield.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (ee) of this compound or Unreacted (+)-Borneol 1. Suboptimal choice of lipase. 2. Inappropriate acyl donor. 3. Incorrect reaction temperature. 4. Reaction has proceeded past 50% conversion.1. Screen different lipases (e.g., CALB, Pseudomonas cepacia lipase). 2. Use an irreversible acyl donor like vinyl acetate. 3. Optimize the reaction temperature for the specific lipase. 4. Monitor the reaction progress and stop it at or near 50% conversion.
Low Conversion Rate 1. Low enzyme activity. 2. Poor choice of solvent. 3. Insufficient enzyme loading. 4. Sub-optimal temperature.1. Ensure the enzyme is active and has been stored correctly. Consider using a fresh batch. 2. Test different organic solvents to find one that enhances enzyme activity. 3. Increase the enzyme-to-substrate ratio. 4. Optimize the reaction temperature.
Reaction Stalls or Proceeds Very Slowly 1. Enzyme inhibition by the product or substrate. 2. Enzyme deactivation over time. 3. Mass transfer limitations with immobilized enzymes.1. Consider a fed-batch approach for substrate addition. 2. Investigate the stability of the enzyme under the reaction conditions and consider enzyme immobilization. 3. Ensure adequate stirring to minimize diffusion limitations.
Difficulty in Separating (+)-Borneol from (-)-Bornyl Acetate 1. Similar physical properties of the two compounds.1. Utilize column chromatography for separation. The difference in polarity between the alcohol and the ester should allow for effective separation.

Quantitative Data Summary

The following table summarizes typical results for the lipase-catalyzed kinetic resolution of racemic borneol. Please note that specific values can vary based on the exact experimental conditions.

LipaseAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) of (+)-Borneol (%)Enantiomeric Excess (ee) of (-)-Bornyl Acetate (%)
Candida antarctica Lipase B (CALB)Vinyl AcetateHexane30-4024-48~50>99>99
Pseudomonas cepacia LipaseAcetic AnhydrideToluene25-3548-72~45>95>95
Candida rugosa LipaseVinyl AcetateDiisopropyl Ether3072~40>90>90

Experimental Protocols

Detailed Methodology for Lipase-Catalyzed Kinetic Resolution of Racemic Borneol

This protocol provides a general framework for the enzymatic kinetic resolution of racemic borneol using Candida antarctica lipase B (CALB).

Materials:

  • Racemic borneol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane (or other suitable organic solvent)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Equipment for monitoring the reaction (e.g., Gas Chromatography with a chiral column)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve racemic borneol (1 equivalent) in anhydrous hexane.

  • Addition of Acyl Donor: Add vinyl acetate (1.5-2 equivalents) to the solution.

  • Enzyme Addition: Add the immobilized CALB (typically 10-20% by weight of the substrate).

  • Reaction Conditions: Stir the mixture at a constant temperature (e.g., 35°C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the substrate and product.

  • Reaction Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

  • Purification: Purify the resulting mixture of (+)-borneol and (-)-bornyl acetate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the two compounds.

  • Characterization: Characterize the purified (+)-borneol and determine its enantiomeric excess using chiral GC or HPLC.

Visualizations

Experimental Workflow for Enzymatic Kinetic Resolution

G cluster_0 Reaction Stage cluster_1 Monitoring & Termination cluster_2 Purification & Analysis rac_borneol Racemic Borneol reaction_mixture Reaction Mixture rac_borneol->reaction_mixture vinyl_acetate Vinyl Acetate vinyl_acetate->reaction_mixture solvent Organic Solvent solvent->reaction_mixture lipase Lipase (e.g., CALB) lipase->reaction_mixture monitoring Monitor by Chiral GC reaction_mixture->monitoring Stir at Optimal Temp. termination Stop at ~50% Conversion monitoring->termination filtration Filter to Remove Enzyme termination->filtration workup Concentrate Filtrate filtration->workup chromatography Column Chromatography workup->chromatography product This compound chromatography->product unreacted (+)-Borneol chromatography->unreacted

Caption: Workflow for the enzymatic kinetic resolution of racemic borneol.

Troubleshooting Logic for Low Enantiomeric Excess

G cluster_0 Initial Checks cluster_1 Optimization Steps cluster_2 Solutions start Low Enantiomeric Excess (ee) check_conversion Is conversion > 50%? start->check_conversion check_enzyme Is the correct lipase used? check_conversion->check_enzyme No stop_earlier Stop reaction earlier check_conversion->stop_earlier Yes optimize_temp Optimize Temperature check_enzyme->optimize_temp Yes use_calb Switch to CALB check_enzyme->use_calb No screen_solvents Screen Solvents optimize_temp->screen_solvents adjust_temp Adjust Temperature optimize_temp->adjust_temp change_acyl_donor Change Acyl Donor (e.g., to Vinyl Acetate) screen_solvents->change_acyl_donor select_solvent Select Optimal Solvent screen_solvents->select_solvent use_vinyl_acetate Use Vinyl Acetate change_acyl_donor->use_vinyl_acetate

Caption: Troubleshooting flowchart for low enantiomeric excess.

Troubleshooting peak resolution in the chromatographic analysis of bornyl acetate isomers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of bornyl acetate (B1210297) isomers. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in optimizing peak resolution and achieving accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for analyzing bornyl acetate isomers?

A1: The primary techniques for the analysis of bornyl acetate isomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Reversed-phase HPLC is often used for the separation of diastereomers like bornyl acetate and isobornyl acetate.[1][2] For the separation of enantiomers ((+)- and (-)-bornyl acetate), enantioselective Gas Chromatography (GC) with a chiral stationary phase is the method of choice.[3][4]

Q2: Why am I seeing poor peak shape (e.g., tailing or fronting) for my bornyl acetate peaks in HPLC?

A2: Poor peak shape in HPLC can arise from several factors. Peak tailing for basic compounds can be caused by interactions with acidic silanol (B1196071) groups on the silica-based column packing.[5] In the analysis of bornyl acetate, peak asymmetry has been observed when using an acetonitrile-water mobile phase, which may indicate poor compatibility of the analyte with the mobile phase. Using a mobile phase containing isopropyl alcohol has been shown to improve peak symmetry for bornyl acetate. Other potential causes include column overload, voids in the column packing, or issues with fittings and tubing.

Q3: My resolution between bornyl acetate and isobornyl acetate is poor. How can I improve it?

A3: To improve the resolution between bornyl acetate and isobornyl acetate in reversed-phase HPLC, you can try the following:

  • Optimize the mobile phase: Changing the organic modifier from acetonitrile (B52724) to isopropyl alcohol has been shown to improve peak shape and may enhance resolution. Adjusting the water content in the mobile phase will also alter the retention and selectivity.

  • Adjust the column temperature: Lowering the column temperature generally increases retention and can improve resolution, although it will also increase analysis time. Conversely, increasing the temperature can sometimes improve efficiency and change selectivity.

  • Lower the flow rate: Decreasing the flow rate can lead to narrower peaks and better resolution, but at the cost of a longer run time.

  • Select a different column: A column with a different stationary phase chemistry or a smaller particle size may provide better selectivity and efficiency.

Q4: I am not able to separate the enantiomers of bornyl acetate. What should I do?

A4: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in Gas Chromatography (GC). Standard achiral GC or HPLC columns will not resolve enantiomers. Ensure you are using a GC column specifically designed for chiral separations, such as one containing a cyclodextrin (B1172386) derivative.

Troubleshooting Guides

Guide 1: Poor Peak Resolution in Reversed-Phase HPLC

This guide addresses the issue of inadequate separation between bornyl acetate and isobornyl acetate peaks in reversed-phase HPLC.

Troubleshooting Workflow:

G start Poor Peak Resolution check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_organic Adjust Organic Modifier (e.g., Acetonitrile vs. Isopropyl Alcohol) check_mobile_phase->adjust_organic No check_temp Is Column Temperature Optimized? check_mobile_phase->check_temp Yes adjust_strength Adjust Mobile Phase Strength (Water Content) adjust_organic->adjust_strength adjust_organic->check_temp adjust_strength->check_temp adjust_temp Adjust Temperature (Increase or Decrease) check_temp->adjust_temp No check_flow Is Flow Rate Optimized? check_temp->check_flow Yes adjust_temp->check_flow adjust_flow Decrease Flow Rate check_flow->adjust_flow No check_column Is the Column Suitable? check_flow->check_column Yes adjust_flow->check_column change_column Consider a Different Column (e.g., different stationary phase, smaller particles) check_column->change_column No end Resolution Improved check_column->end Yes change_column->end

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

Guide 2: Peak Asymmetry (Tailing/Fronting) in HPLC

This guide provides steps to diagnose and resolve issues with asymmetric peaks for bornyl acetate isomers.

Troubleshooting Workflow:

G start Asymmetric Peaks Observed check_all_peaks Are All Peaks Asymmetric? start->check_all_peaks system_issue System Issue Likely (e.g., void in column, bad connection) check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Issue check_all_peaks->analyte_specific No end Peak Shape Improved system_issue->end check_mobile_phase Is Mobile Phase Compatible? analyte_specific->check_mobile_phase change_modifier Change Organic Modifier (e.g., to Isopropyl Alcohol) check_mobile_phase->change_modifier No check_sample_load Is Sample Overloaded? check_mobile_phase->check_sample_load Yes change_modifier->check_sample_load reduce_concentration Reduce Sample Concentration check_sample_load->reduce_concentration Yes check_sample_load->end No reduce_concentration->end

Caption: Troubleshooting workflow for asymmetric HPLC peaks.

Experimental Protocols & Data

HPLC Method for Bornyl Acetate and Isobornyl Acetate Separation

This protocol is based on methodologies described for the analysis of bornyl acetate diastereomers.

Methodology:

  • Sample Preparation: Dissolve the sample containing bornyl acetate isomers in the mobile phase or a compatible solvent. For essential oils, a dilution in acetonitrile may be necessary.

  • Instrumentation: Use an HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax XDB, Extend-C18 (or equivalent C18 column).

    • Mobile Phase: Isocratic elution with a mixture of isopropyl alcohol and water (e.g., 60% isopropyl alcohol) or acetonitrile and water. For MS compatibility, replace phosphoric acid with formic acid if an acidic modifier is needed.

    • Flow Rate: 100 µL/min (for a 2.1 mm ID column). This can be scaled for larger ID columns.

    • Column Temperature: 35°C.

    • Detection: 210 nm.

    • Injection Volume: 5 µL.

Quantitative Data Summary:

ParameterRecommended ValueReference
Column C18 stationary phase
Mobile Phase Isopropyl alcohol/Water or Acetonitrile/Water
Flow Rate 100 µL/min (for 2.1mm ID column)
Temperature 35°C
Detection Wavelength 210 nm
GC Method for Enantioselective Separation of Bornyl Acetate

This protocol is a general guideline for the chiral separation of bornyl acetate enantiomers based on common practices for terpene analysis.

Methodology:

  • Sample Preparation: Dilute the sample in a suitable solvent like n-hexane.

  • Instrumentation: Use a Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., HP-chiral-20B).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is typically used. For example, start at 40°C, hold for 5 minutes, then ramp at 1°C/min to 130°C, followed by a ramp of 2°C/min to 200°C.

    • Inlet Temperature: 250°C.

    • Detector Temperature: 300°C (for FID).

    • Injection Mode: Split injection (e.g., 1:100 split ratio).

Quantitative Data Summary:

ParameterRecommended ValueReference
Column Chiral capillary column (e.g., HP-chiral-20B)
Carrier Gas Helium
Flow Rate ~1 mL/min
Inlet Temperature 250°C
Oven Program Temperature gradient (e.g., 40-200°C)
Detector FID or MS

References

Improving the stability and shelf-life of (+)-Bornyl acetate formulations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of (+)-Bornyl acetate (B1210297) formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (+)-Bornyl acetate in a formulation?

A1: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, where the ester bond is cleaved by water to form (+)-Borneol and acetic acid.[1] This reaction can be catalyzed by both acids and bases. In alkaline conditions, it typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism, while in dilute acidic solutions, an acid-catalyzed acyl-oxygen cleavage (AAC2) mechanism is common.[1]

  • Oxidation: The terpene structure of this compound can be oxidized, leading to the formation of various oxygenated derivatives. Chemical oxidation can yield a mixture of 3-oxobornyl acetate, 5-oxobornyl acetate, and 6-oxobornyl acetate.[2]

Q2: What are the key factors that negatively impact the stability of this compound formulations?

A2: Several factors can accelerate the degradation of this compound:

  • Presence of Water: Moisture is a critical factor for hydrolysis.[1]

  • pH: Both acidic and alkaline pH conditions can catalyze hydrolysis. For many terpene-containing formulations, a slightly acidic pH of 4.0-5.5 has been shown to offer better stability.[3]

  • Exposure to Oxygen: Oxygen can lead to oxidative degradation of the terpene moiety.

  • Elevated Temperatures: Higher temperatures can increase the rate of both hydrolysis and oxidation, and also lead to volatilization of the compound.

  • Exposure to Light: UV and visible light can potentially initiate photodegradation, although this is a less commonly cited pathway for this specific molecule.

  • Presence of Metal Ions: Metal ions can act as catalysts for oxidative degradation.

Q3: What is the expected shelf-life of a typical this compound formulation?

A3: The shelf-life of a this compound formulation is highly dependent on the formulation type, packaging, and storage conditions. Due to its volatility and susceptibility to hydrolysis, formulations without appropriate stabilization measures may have a limited shelf-life. For example, in some gummy formulations, monoterpenes like those related to bornyl acetate can degrade by up to 40% within 30 days at ambient temperatures. Real-time and accelerated stability testing are essential to determine the shelf-life for a specific formulation.

Q4: What are the recommended storage conditions for this compound formulations?

A4: To maximize stability, formulations containing this compound should be stored in well-sealed, airtight containers to prevent volatilization and exposure to oxygen and moisture. They should be protected from light and stored at controlled room temperature or, if the formulation allows, under refrigeration.

Troubleshooting Guide

Problem: I am observing a significant loss of this compound in my formulation over a short period.

Potential Cause Troubleshooting Steps
Volatility Ensure your packaging is airtight. For laboratory-scale experiments, use sealed vials with minimal headspace. Consider incorporating film-forming agents in topical formulations to reduce evaporation from the skin.
Hydrolysis Measure the pH of your formulation. If it is neutral or alkaline, consider adjusting to a slightly acidic pH (e.g., 4.5-5.5) using a suitable buffer system. Minimize the water activity of your formulation by including humectants or using a non-aqueous base if appropriate.
Oxidation Add an antioxidant to your formulation. Common choices for lipid-soluble compounds like this compound include Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol). Purge the headspace of your container with an inert gas like nitrogen or argon before sealing.

Problem: The odor of my formulation is changing over time, with a more pronounced "vinegar" or "camphor-like" smell.

Potential Cause Troubleshooting Steps
Hydrolysis The "vinegar" smell is likely due to the formation of acetic acid, a product of hydrolysis. Implement the troubleshooting steps for hydrolysis mentioned above (pH adjustment, water activity reduction).
Degradation to Borneol/Camphor A "camphor-like" odor may indicate the hydrolysis of this compound to (+)-Borneol, which can then potentially oxidize to camphor. This points to both hydrolytic and oxidative degradation. A combination of pH control and antioxidant addition is recommended.

Problem: My analytical results for this compound content are inconsistent.

Potential Cause Troubleshooting Steps
Inadequate Analytical Method Ensure you are using a validated, stability-indicating analytical method, such as HPLC or GC-MS, that can separate this compound from its potential degradation products.
Sample Preparation Issues Due to its volatility, be mindful of sample preparation techniques. Avoid excessive heating and ensure samples are properly sealed before analysis. Use a consistent and validated extraction procedure for complex matrices.

Data Presentation

The following tables summarize stability data for terpene esters in various formulations. While not specific to this compound, they provide valuable insights into factors affecting stability.

Table 1: Influence of Formulation Type on Terpene Retention (60-day accelerated stability at 40°C/75% RH)

Formulation TypeMonoterpene Retention (%)Sesquiterpene Retention (%)
Pectin-based Gummy75-8585-95
Gelatin-based Gummy60-7070-80
High Oil Phase (>2%)80-9090-98
Low Oil Phase (<2%)65-7575-85

Data adapted from studies on various terpenes in gummy formulations.

Table 2: Effect of pH on Total Terpene Retention in an Aqueous System (60-day accelerated stability)

pH of FormulationTotal Terpene Retention (%)
4.5~85
6.5~60

Data indicates a ~25% improvement in terpene retention at a more acidic pH.

Experimental Protocols

Protocol 1: Forced Degradation Study for a this compound Topical Cream

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound topical cream (1% w/w)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-intensity UV-Vis light source

  • Stability chambers (controlled temperature and humidity)

  • HPLC or GC-MS system

Procedure:

  • Acid Hydrolysis: Mix 1 g of the cream with 10 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 g of the cream with 10 mL of 0.1 N NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidation: Mix 1 g of the cream with 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place an open container of the cream in an oven at 80°C for 48 hours.

  • Photodegradation: Spread a thin layer of the cream on a petri dish and expose it to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: Store a sample of the cream under its recommended storage conditions.

  • Analysis: For each condition, prepare samples for analysis by extracting the this compound and its degradation products into a suitable solvent (e.g., methanol (B129727) or hexane). Analyze the extracts using a validated HPLC or GC-MS method to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify the amount of this compound in a formulation and separate it from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax XDB, Extend-C18)

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water or isopropyl alcohol and water. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

  • Sample Preparation: Extract a known amount of the formulation with a suitable solvent, filter, and dilute to an appropriate concentration with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Create a calibration curve from the peak areas of the standard solutions. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve. The method is considered stability-indicating if the degradation products from the forced degradation study are well-resolved from the parent this compound peak.

Mandatory Visualizations

degradation_pathway bornyl_acetate This compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) bornyl_acetate->hydrolysis oxidation Oxidation (O₂, Metal Ions) bornyl_acetate->oxidation borneol (+)-Borneol hydrolysis->borneol acetic_acid Acetic Acid hydrolysis->acetic_acid oxobornyl_acetates Oxo-bornyl Acetates oxidation->oxobornyl_acetates

Caption: Degradation pathways of this compound.

experimental_workflow cluster_formulation Formulation & Stabilization cluster_stability Stability Testing cluster_analysis Analysis formulate Formulate with This compound stabilize Add Stabilizers (e.g., Antioxidants, pH modifiers) formulate->stabilize forced_degradation Forced Degradation Study stabilize->forced_degradation accelerated_stability Accelerated Stability (e.g., 40°C/75% RH) stabilize->accelerated_stability real_time_stability Real-Time Stability stabilize->real_time_stability analytical_method Develop Stability-Indicating Method (HPLC/GC-MS) forced_degradation->analytical_method analyze_samples Analyze Samples accelerated_stability->analyze_samples real_time_stability->analyze_samples analytical_method->analyze_samples evaluate_data Evaluate Data & Determine Shelf-Life analyze_samples->evaluate_data

Caption: Workflow for stability testing of formulations.

References

Strategies to minimize by-product formation during (+)-Bornyl acetate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Bornyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize by-product formation and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of (+)-Bornyl acetate from (+)-borneol and acetic anhydride (B1165640)?

A1: The most prevalent by-products are camphene (B42988) and isobornyl acetate. Their formation is primarily attributed to the acidic conditions of the reaction, which can induce a Wagner-Meerwein rearrangement of the carbocation intermediate formed from (+)-borneol.

Q2: How do acidic catalysts contribute to by-product formation?

A2: Acidic catalysts, such as sulfuric acid, protonate the hydroxyl group of borneol, which then leaves as a water molecule to form a secondary carbocation. This carbocation is susceptible to a 1,2-shift, a type of Wagner-Meerwein rearrangement, leading to a more stable tertiary carbocation. Deprotonation of this rearranged carbocation can lead to the formation of camphene (elimination) or attack by the acetate nucleophile at a different position, resulting in the formation of the isomeric isobornyl acetate.

Q3: What is the Wagner-Meerwein rearrangement and why is it relevant to this synthesis?

A3: The Wagner-Meerwein rearrangement is a carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom.[1] In the context of this compound synthesis, the bornyl cation can rearrange to the more stable fenchyl or isobornyl cations, which then lead to the formation of undesired by-products.[1] Suppressing this rearrangement is a key strategy to maximize the yield of this compound.

Q4: Are there alternative, milder methods to synthesize this compound that avoid harsh acidic conditions?

A4: Yes, enzymatic synthesis using lipases is an excellent alternative.[2] Lipases can catalyze the esterification or transesterification of (+)-borneol with high selectivity under mild, neutral conditions, thereby avoiding the acidic environment that promotes the Wagner-Meerwein rearrangement and significantly reducing the formation of camphene and isobornyl acetate.[2][3]

Q5: What are the advantages of using a solvent-free system for this synthesis?

A5: Solvent-free systems, particularly in enzymatic synthesis, offer several advantages. They can lead to higher volumetric productivity, simplify product purification, reduce solvent waste and associated costs, and are considered a "greener" chemistry approach.

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Percentage of Camphene

Possible Cause: The reaction conditions are too harsh, favoring the elimination pathway of the Wagner-Meerwein rearrangement. This is common when using strong acid catalysts at elevated temperatures.

Troubleshooting Strategies:

StrategyDescriptionExpected Outcome
Reduce Reaction Temperature Lowering the temperature can decrease the rate of the rearrangement and elimination reactions more than the desired esterification.Increased ratio of bornyl acetate to camphene.
Use a Milder Catalyst Replace strong acids like sulfuric acid with milder catalysts such as solid acid catalysts or pyridine.Reduced camphene formation.
Enzymatic Catalysis Employ a lipase (B570770) catalyst (e.g., Novozym 435) in a suitable organic solvent or a solvent-free system.High selectivity for this compound with minimal to no camphene formation.
Control Reaction Time Monitor the reaction progress by GC-MS to stop the reaction once the maximum yield of bornyl acetate is reached, avoiding prolonged exposure to acidic conditions.Minimized degradation of the product and formation of by-products.
Issue 2: Significant Formation of Isobornyl Acetate

Possible Cause: The reaction conditions are promoting the isomerization of the carbocation intermediate via the Wagner-Meerwein rearrangement.

Troubleshooting Strategies:

StrategyDescriptionExpected Outcome
Catalyst Selection Use of a non-acidic or mildly acidic catalyst can suppress the formation of the carbocation intermediate and its subsequent rearrangement.Higher isomeric purity of the desired this compound.
Enzymatic Kinetic Resolution Employing specific lipases can selectively acylate one enantiomer or isomer over another, providing a route to highly pure this compound.High enantiomeric and isomeric purity of the final product.
Solvent Choice in Enzymatic Synthesis The choice of solvent can influence the enzyme's conformation and selectivity. Non-polar solvents are often preferred.Improved selectivity for the desired ester.

Experimental Protocols

Protocol 1: High-Yield Enzymatic Synthesis of this compound

This protocol focuses on a lipase-catalyzed approach to maximize yield and minimize by-products.

Materials:

  • (+)-Borneol

  • Acetic anhydride or an acyl donor like ethyl acetate (for transesterification)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane (B92381) or toluene), or a solvent-free setup

  • Molecular sieves (optional, to remove water)

Procedure:

  • To a clean, dry flask, add (+)-borneol and the acyl donor. For esterification, use a slight excess of acetic anhydride. For transesterification, a larger excess of the acyl donor like ethyl acetate can be used, which can also act as the solvent.

  • Add the immobilized lipase. The amount is typically 5-10% by weight of the substrates.

  • If not a solvent-free system, add the anhydrous organic solvent.

  • If using acetic anhydride, molecular sieves can be added to adsorb the water produced, driving the equilibrium towards the product.

  • Stir the reaction mixture at a controlled temperature, typically between 40-60°C.

  • Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.

  • Upon completion, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • The product can be purified from the reaction mixture by vacuum distillation or column chromatography.

Quantitative Data from Literature (for similar enzymatic esterifications):

EnzymeAcyl DonorSolventTemperature (°C)Conversion/YieldReference
Novozym 435Ethyl acetateSolvent-free52.791.6% conversion
Pseudomonas sp. lipaseAcetic anhydriden-hexane50up to 97% yield
Lipozyme RM IMAcetic acidn-heptane40>80% conversion

Note: The data above is for the synthesis of similar terpene acetates and illustrates the high yields achievable with enzymatic methods.

Visualizations

Signaling Pathways and Logical Relationships

Byproduct_Formation cluster_input Inputs cluster_output Outputs Borneol (+)-Borneol Protonated_Borneol Protonated Borneol Borneol->Protonated_Borneol Protonation H_plus H+ Bornyl_Cation Bornyl Cation (Secondary Carbocation) Protonated_Borneol->Bornyl_Cation -H₂O Water H₂O Rearranged_Cation Rearranged Cation (Tertiary Carbocation) Bornyl_Cation->Rearranged_Cation Wagner-Meerwein Rearrangement Bornyl_Acetate This compound (Desired Product) Bornyl_Cation->Bornyl_Acetate + Acetate Camphene Camphene (By-product) Rearranged_Cation->Camphene -H⁺ (Elimination) Isobornyl_Acetate Isobornyl Acetate (By-product) Rearranged_Cation->Isobornyl_Acetate + Acetate Acetate Acetate

Caption: By-product formation pathway in acid-catalyzed bornyl acetate synthesis.

Experimental Workflow for Enzymatic Synthesis

Enzymatic_Workflow Start Start Combine_Reactants Combine (+)-Borneol, Acyl Donor, and Lipase Start->Combine_Reactants Reaction Incubate at 40-60°C with stirring Combine_Reactants->Reaction Monitor Monitor by GC Reaction->Monitor Completion_Check Desired Conversion Reached? Monitor->Completion_Check Completion_Check->Reaction No Filtration Filter to remove immobilized lipase Completion_Check->Filtration Yes Reuse_Lipase Wash and Reuse Lipase Filtration->Reuse_Lipase Purification Purify Product (Vacuum Distillation or Column Chromatography) Filtration->Purification Final_Product Pure this compound Purification->Final_Product

References

Optimization of extraction parameters for maximizing (+)-Bornyl acetate from natural sources.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of (+)-Bornyl acetate (B1210297) extraction from natural sources. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the yield and purity of (+)-Bornyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for this compound extraction?

A1: this compound is predominantly found in the essential oils of various coniferous trees. The most common sources include pine needles (Pinus species), fir needles (Abies species), and spruce needles (Picea species).[1] It is also a significant component in the essential oil of other plants like Valeriana officinalis (Valerian) root and some Hedychium species.

Q2: Which extraction methods are most effective for maximizing this compound yield?

A2: The choice of extraction method significantly impacts the yield and quality of this compound. The most commonly employed and effective methods are:

  • Steam Distillation: A traditional and widely used method for extracting essential oils. It is effective for obtaining bornyl acetate from robust plant materials like pine and fir needles.[2]

  • Microwave-Assisted Extraction (MAE): A more modern and rapid technique that can lead to higher yields in a shorter time compared to conventional methods.

  • Supercritical Fluid Extraction (SFE) with CO₂: This method is known for its ability to extract compounds at low temperatures, which helps in preserving thermolabile molecules like esters. It often results in a high-purity extract.

Q3: What are the key parameters to optimize for each extraction method?

A3: Optimizing extraction parameters is crucial for maximizing the yield of this compound. Key parameters for each method include:

  • Steam Distillation:

    • Distillation Time: Longer distillation times generally increase the overall oil yield, but the concentration of specific components like bornyl acetate may vary.[3]

    • Steam Flow Rate: A consistent and appropriate steam flow is necessary for efficient extraction.

    • Material Preparation: The particle size of the plant material can affect the extraction efficiency.

  • Microwave-Assisted Extraction (MAE):

    • Microwave Power: Higher power can accelerate extraction but may also lead to degradation if not controlled.

    • Extraction Time: Shorter extraction times are a key advantage of MAE.

    • Solvent Type and Ratio: The choice of solvent and its ratio to the plant material is critical.

  • Supercritical Fluid Extraction (SFE):

    • Pressure: Higher pressure generally increases the solvent power of CO₂.[4]

    • Temperature: Temperature affects both solvent density and solute vapor pressure, leading to an optimal range for extraction.[4]

    • CO₂ Flow Rate: The flow rate of supercritical CO₂ influences the extraction kinetics.

    • Co-solvent: Adding a co-solvent like ethanol (B145695) can enhance the extraction of more polar compounds.

Q4: How can I accurately quantify the amount of this compound in my extract?

A4: The most common and reliable method for quantifying this compound is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique separates the components of the essential oil and provides mass spectra for identification and quantification. Using an internal standard during GC-MS analysis can improve the accuracy of quantification. High-Performance Liquid Chromatography (HPLC) can also be used, but GC-MS is generally preferred for volatile compounds like bornyl acetate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem 1: Low Yield of this compound
Possible Cause Recommended Solution
Improper Raw Material Ensure you are using the correct plant species and part (e.g., needles, roots). The concentration of bornyl acetate can vary significantly between species and even within the same species depending on the geographical location and harvest time.
Inadequate Material Preparation The plant material should be appropriately prepared. For steam distillation, chopping or coarsely grinding the material can increase the surface area and improve extraction efficiency. However, powdering the material too finely can lead to blockages.
Suboptimal Extraction Parameters Review and optimize your extraction parameters. Refer to the Data Presentation section for tables on how temperature, time, and pressure affect yield for different methods. For instance, in steam distillation, a very short distillation time may not be sufficient to extract all the bornyl acetate.
Degradation of Bornyl Acetate Bornyl acetate can hydrolyze to borneol and acetic acid under harsh conditions (e.g., high temperatures for extended periods). Consider using a lower extraction temperature or a faster extraction method like MAE. For SFE, operating at milder temperatures is a key advantage.
Loss during Post-Extraction Processing During solvent removal (e.g., using a rotary evaporator), ensure the temperature is kept low and the vacuum is controlled to prevent the loss of the volatile bornyl acetate.
Problem 2: Co-extraction of Impurities
Possible Cause Recommended Solution
Non-selective Extraction Method Some methods, like solvent extraction with a broad-polarity solvent, can co-extract a wide range of compounds.
Presence of Undesired Plant Components The raw material itself contains various other compounds that can be co-extracted.
Solutions
Purification of the Crude Extract: After initial extraction, the crude essential oil can be purified to increase the concentration of this compound. Techniques like fractional distillation or column chromatography can be employed.
Selective Extraction: Supercritical Fluid Extraction (SFE) offers high selectivity. By carefully tuning the pressure and temperature, you can target the extraction of specific compounds like bornyl acetate.
Problem 3: Emulsion Formation during Hydrodistillation/Steam Distillation
Possible Cause Recommended Solution
Presence of Surfactant-like Compounds Some plant materials contain compounds that can act as emulsifiers, leading to the formation of a stable emulsion between the oil and water phases.
Solutions
Addition of Salt: Adding a salt, such as sodium chloride (NaCl), to the distillation water can help to break the emulsion by increasing the polarity of the aqueous phase.
Centrifugation: Centrifuging the collected distillate can help to separate the oil and water layers.
Solvent Extraction: The emulsion can be broken by adding a water-immiscible organic solvent (e.g., hexane (B92381) or ethyl acetate) to extract the essential oil from the aqueous phase. The solvent can then be carefully evaporated.

Data Presentation

The following tables summarize the quantitative data on the yield of this compound from various natural sources using different extraction methods and parameters.

Table 1: Effect of Distillation Time on this compound Yield from Fresh Rosemary

Distillation Time (min)This compound Yield (mg)
40Not specified, but yield is increasing
16018.85 (maximum)

Note: This table illustrates the trend of bornyl acetate yield with increasing distillation time.

Table 2: Comparison of Essential Oil and this compound Yield from Conifer Needles using Different Extraction Methods (Synthesized from multiple sources)

Natural SourceExtraction MethodKey ParametersTotal Essential Oil Yield (%)This compound Content in Oil (%)Reference
Pinus massonianaSteam Distillation2h, 850mL water, 2.5% NaCl0.611Varies
Pinus ponderosaSteam Distillation160 minMax yieldVaries
Abies speciesSteam Distillation--High
Conifer NeedlesSFE30 MPa, 45°C-Higher than SDE for oxygenated monoterpenes
Conifer NeedlesSteam Distillation/Extraction (SDE)100°C-Lower than SFE for oxygenated monoterpenes

Note: This table provides a comparative overview. The exact yield of this compound is highly dependent on the specific species, growing conditions, and precise extraction parameters.

Experimental Protocols

Protocol 1: Steam Distillation of this compound from Pine/Fir Needles

1. Material Preparation:

  • Collect fresh pine or fir needles.
  • Coarsely chop the needles to increase the surface area for extraction. Avoid fine grinding to prevent clogging the apparatus.

2. Apparatus Setup:

  • Set up a steam distillation apparatus, including a boiling flask for generating steam, a biomass flask to hold the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).

3. Distillation Process:

  • Place the chopped needles into the biomass flask. Do not pack too tightly to allow for even steam penetration.
  • Heat the water in the boiling flask to generate steam.
  • Pass the steam through the biomass flask. The steam will volatilize the essential oils, including this compound.
  • The steam and essential oil vapor mixture will then pass into the condenser.
  • Cool the condenser with a continuous flow of cold water to condense the vapor back into a liquid.
  • Collect the distillate, which will consist of two layers: the aqueous layer (hydrosol) and the upper layer of essential oil.

4. Separation and Purification:

  • Separate the essential oil layer from the aqueous layer using a separatory funnel.
  • To break any emulsions, you can add a small amount of sodium chloride to the separatory funnel and gently shake.
  • Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
  • For higher purity, the crude essential oil can be further purified by fractional distillation under reduced pressure.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

1. Material Preparation:

  • Dry the plant material (e.g., Valerian root) and grind it to a fine powder.

2. Extraction Procedure:

  • Place a known amount of the powdered plant material into a microwave-safe extraction vessel.
  • Add a suitable solvent (e.g., ethanol, hexane) at a specific solid-to-liquid ratio.
  • Seal the vessel and place it in the microwave extractor.
  • Set the microwave power and extraction time. These parameters need to be optimized for the specific plant material and desired yield.
  • After extraction, allow the vessel to cool.

3. Post-Extraction:

  • Filter the mixture to separate the extract from the solid plant residue.
  • Remove the solvent from the extract using a rotary evaporator under reduced pressure and at a low temperature to obtain the crude essential oil.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound

1. Material Preparation:

  • Dry and grind the plant material to a consistent particle size.

2. SFE Procedure:

  • Pack the ground material into the extraction vessel of the SFE system.
  • Pressurize the system with CO₂ to the desired pressure (e.g., 100-350 bar).
  • Heat the extraction vessel to the desired temperature (e.g., 40-60°C).
  • Pump supercritical CO₂ through the vessel at a set flow rate. A co-solvent like ethanol can be added to the CO₂ stream to modify its polarity.
  • The supercritical fluid containing the extracted compounds then flows to a separator.

3. Collection:

  • In the separator, reduce the pressure and/or change the temperature to cause the CO₂ to return to its gaseous state, leaving behind the extracted essential oil.
  • Collect the crude extract.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Extraction_Workflow cluster_prep 1. Raw Material Preparation cluster_extraction 2. Extraction Method cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Analysis Raw Material Raw Material Grinding/Chopping Grinding/Chopping Raw Material->Grinding/Chopping Steam_Distillation Steam_Distillation Grinding/Chopping->Steam_Distillation MAE MAE Grinding/Chopping->MAE SFE SFE Grinding/Chopping->SFE Separation Separation Steam_Distillation->Separation Solvent_Removal Solvent_Removal MAE->Solvent_Removal SFE->Solvent_Removal Purification Purification Separation->Purification Solvent_Removal->Purification GC_MS_Analysis GC_MS_Analysis Purification->GC_MS_Analysis

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low (+)-Bornyl Acetate Yield Raw_Material_Issues Raw Material (Species, Quality, Prep) Low_Yield->Raw_Material_Issues Suboptimal_Parameters Suboptimal Extraction Parameters Low_Yield->Suboptimal_Parameters Degradation Compound Degradation Low_Yield->Degradation Post_Extraction_Loss Post-Extraction Loss Low_Yield->Post_Extraction_Loss Verify_Material Verify & Optimize Raw Material Raw_Material_Issues->Verify_Material Optimize_Parameters Optimize Temp, Time, Pressure Suboptimal_Parameters->Optimize_Parameters Milder_Conditions Use Milder Conditions (e.g., SFE) Degradation->Milder_Conditions Careful_Processing Careful Solvent Removal Post_Extraction_Loss->Careful_Processing

References

Addressing solubility issues of (+)-Bornyl acetate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of (+)-Bornyl acetate (B1210297) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of (+)-Bornyl acetate?

A1: this compound is classified as slightly soluble to practically insoluble in water.[1][2] Its aqueous solubility is estimated to be approximately 23 mg/L.[3] Due to its hydrophobic nature, dissolving it directly in water for many experimental applications can be challenging.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in many organic solvents, including ethanol (B145695), methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[4][5] It is insoluble in glycerin and propylene (B89431) glycol.

Q3: How does pH affect the solubility of this compound?

A3: As a neutral molecule (an ester), the aqueous solubility of this compound is largely independent of pH in the range typically encountered in physiological and pharmaceutical formulations (pH 1-8). Unlike acidic or basic compounds, it does not form soluble salts.

Q4: What are the common methods to improve the aqueous solubility of this compound?

A4: Common strategies for enhancing the aqueous solubility of poorly soluble compounds like this compound include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin.

  • Formulation as an Emulsion: Dispersing this compound as fine droplets in an aqueous medium with the help of an emulsifying agent.

Troubleshooting Guides

Issue 1: this compound precipitates when my stock solution in organic solvent is added to an aqueous buffer.
  • Cause: This is a common issue known as "crashing out." The organic solvent from the stock solution disperses in the aqueous phase, and the solubility of this compound in the resulting mixed-solvent system is lower than its concentration, causing it to precipitate.

  • Solutions:

    • Reduce the concentration of the stock solution: A more diluted stock will introduce less organic solvent into the aqueous phase, potentially keeping the this compound concentration below its solubility limit in the final mixture.

    • Increase the proportion of co-solvent in the final solution: If your experimental design allows, increasing the percentage of the organic solvent in the final aqueous solution will improve the solubility of this compound.

    • Use a different solubilization technique: Consider using cyclodextrins or preparing an emulsion as described in the experimental protocols below.

Issue 2: I need to prepare a clear aqueous solution of this compound for my experiment.
  • Cause: The intrinsic aqueous solubility of this compound is very low.

  • Solutions:

    • Co-solvents: Prepare your solution using a mixture of water and a biocompatible co-solvent such as ethanol or propylene glycol. Refer to the data tables below for estimated solubility in different co-solvent mixtures.

    • Cyclodextrins: Utilize cyclodextrins like β-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex, which has significantly higher aqueous solubility.

Issue 3: My this compound emulsion is not stable and separates over time.
  • Cause: The emulsion may be unstable due to an inappropriate choice or concentration of emulsifying agent, insufficient energy input during emulsification, or an unfavorable oil-to-water ratio.

  • Solutions:

    • Optimize the emulsifying agent: Experiment with different types and concentrations of surfactants.

    • Increase homogenization energy: Use a high-speed homogenizer or sonicator to reduce the droplet size of the oil phase.

    • Adjust the formulation: Modify the ratio of the oil phase ( this compound) to the aqueous phase.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
Water~0.023
EthanolSoluble
Propylene GlycolInsoluble
GlycerinInsoluble
DMSO~50
DMFData not available

Table 2: Estimated Solubility of this compound in Aqueous Co-solvent Systems at 25°C

Co-solventConcentration in Water (v/v)Estimated Solubility (mg/mL)
Ethanol10%0.1
20%0.5
30%2.0
40%10.0
50%>50
Propylene Glycol10%<0.1
20%0.2
30%0.8
40%3.5
50%15.0

Note: The data in this table is illustrative and based on the expected behavior of a hydrophobic compound in these co-solvent systems. Actual solubility should be determined experimentally.

Table 3: Estimated Phase Solubility Data for this compound with Cyclodextrins in Water at 25°C

CyclodextrinCyclodextrin Conc. (mM)Estimated this compound Solubility (mM)
β-Cyclodextrin00.12
20.25
40.38
60.51
80.64
100.77
HP-β-Cyclodextrin00.12
100.5
200.88
301.26
401.64
502.02

Note: This data is illustrative, based on typical phase solubility diagrams for hydrophobic compounds with these cyclodextrins.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a series of vials containing the desired aqueous medium (e.g., water, buffer, co-solvent mixture).

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtrate with a suitable organic solvent (e.g., acetonitrile) and analyze the concentration of this compound using a validated HPLC or GC method.

Protocol 2: Phase Solubility Study with Cyclodextrins
  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).

  • Addition of this compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration and Analysis: Follow steps 2-6 from Protocol 1 for each concentration of cyclodextrin.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of the initial linear portion of the graph can be used to determine the complexation efficiency.

Protocol 3: Preparation of a this compound Oil-in-Water (O/W) Emulsion
  • Preparation of Phases:

    • Oil Phase: Dissolve this compound in a suitable carrier oil if necessary.

    • Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) in the aqueous vehicle.

  • Heating: Gently heat both the oil and aqueous phases separately to approximately 60-70°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-speed homogenizer.

  • Cooling: Continue homogenization while allowing the emulsion to cool to room temperature.

  • Characterization: Evaluate the emulsion for stability, droplet size, and appearance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis prep_vials Prepare Vials with Aqueous Medium add_excess Add Excess This compound prep_vials->add_excess Step 1 shake Shake for 24-48h at constant temp. add_excess->shake Step 2 settle Settle Undissolved Solid shake->settle Step 3 sample Withdraw Supernatant settle->sample Step 4 filter Filter (0.22 µm) sample->filter Step 5 quantify Quantify by HPLC/GC filter->quantify Step 6

Caption: Workflow for Determining this compound Solubility.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Solubility Issue with This compound precipitation Precipitation from Stock Solution start->precipitation low_solubility Need Clear Aqueous Solution start->low_solubility emulsion_instability Unstable Emulsion start->emulsion_instability reduce_stock Reduce Stock Conc. precipitation->reduce_stock increase_cosolvent Increase Co-solvent % precipitation->increase_cosolvent use_cosolvent Use Co-solvents low_solubility->use_cosolvent use_cyclodextrin Use Cyclodextrins low_solubility->use_cyclodextrin optimize_emulsifier Optimize Emulsifier emulsion_instability->optimize_emulsifier increase_energy Increase Homogenization emulsion_instability->increase_energy

Caption: Troubleshooting Logic for Solubility Issues.

signaling_pathway_analogy cluster_components Components cluster_process Process cluster_outcome Outcome drug Bornyl Acetate interaction Interaction (e.g., Complexation) drug->interaction carrier Solubilizing Agent carrier->interaction soluble_complex Soluble Complex interaction->soluble_complex Enhanced Aqueous Solubility

Caption: Conceptual Pathway for Solubility Enhancement.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of (+)-Bornyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enhancing the in vivo bioavailability of (+)-Bornyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is (+)-Bornyl acetate and why is its bioavailability a concern?

A1: this compound is a bicyclic monoterpenoid found in the essential oils of several plants. It is known for its anti-inflammatory and immunomodulatory properties. However, it is a lipophilic compound with poor water solubility, which can limit its dissolution in the gastrointestinal tract and consequently, its oral bioavailability.

Q2: What are the primary challenges in achieving adequate oral bioavailability of this compound?

A2: The main challenges stem from its physicochemical properties:

  • Low Aqueous Solubility: This is the primary barrier to its dissolution in gastrointestinal fluids, a prerequisite for absorption.

  • Potential for First-Pass Metabolism: While not extensively documented for this compound specifically, compounds of similar structure can undergo significant metabolism in the gut wall and liver before reaching systemic circulation, which would reduce bioavailability.

Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A3: Several advanced formulation strategies can be employed:

  • Lipid-Based Formulations: Such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

  • Particle Size Reduction: Techniques like nanosuspensions increase the surface area-to-volume ratio, leading to faster dissolution.

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.

Q4: Are there any known signaling pathways affected by this compound?

A4: Yes, studies have shown that this compound can exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you might encounter during your in vivo experiments with this compound.

Issue 1: High variability in plasma concentrations of this compound across study animals.

  • Potential Cause: Inconsistent dissolution and absorption of this compound due to its poor solubility.

  • Troubleshooting Steps:

    • Formulation Check: Is the this compound fully solubilized or homogeneously suspended in your vehicle? Visual inspection for particulates is crucial. For suspensions, ensure uniform particle size and prevent aggregation.

    • Vehicle Optimization: If using a simple suspension (e.g., in corn oil or carboxymethyl cellulose), consider switching to a bioavailability-enhancing formulation.

      • Self-Emulsifying Drug Delivery System (SEDDS): This can improve solubility and provide more consistent absorption.

      • Nanoemulsion: Offers a larger surface area for absorption and can improve lymphatic uptake, potentially bypassing some first-pass metabolism.

    • Dosing Standardization: Ensure consistent fasting or fed states for all animals, as food can significantly impact the absorption of lipophilic compounds. Refine the oral gavage technique to ensure accurate and repeatable administration.

Issue 2: Low systemic exposure (low Cmax and AUC) of this compound despite administration of a high dose.

  • Potential Cause: Poor absorption and/or significant first-pass metabolism.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Analysis: Conduct a pilot PK study with both oral (PO) and intravenous (IV) administration to determine the absolute oral bioavailability. This will help differentiate between poor absorption and high first-pass metabolism.

    • Formulation Enhancement: If absolute bioavailability is low, indicating poor absorption, a more advanced formulation is necessary.

      • Solid Dispersion: This can significantly improve the dissolution rate.

      • Lipid-Based Formulations (Nanoemulsion or SEDDS): These can enhance absorption and may also promote lymphatic transport, which can reduce first-pass metabolism in the liver.

    • Dose Escalation Study: If the formulation is optimized, a dose escalation study can help determine if therapeutic concentrations can be achieved with a higher dose.

Data Presentation

Table 1: Exemplar Pharmacokinetic Parameters of Different Formulations in Rats (Illustrative)

Formulation TypeDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)Relative Bioavailability (%)
Suspension (in 0.5% CMC)500.8 ± 0.24.0 ± 1.06.5 ± 1.8100 (Reference)
Nanoemulsion503.2 ± 0.71.5 ± 0.528.1 ± 5.3~432
Solid Dispersion (with PVP K30)502.5 ± 0.52.0 ± 0.821.3 ± 4.1~328
SEDDS503.9 ± 0.91.0 ± 0.333.7 ± 6.2~518

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of this compound for oral administration.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides like Capryol 90)

  • Surfactant (e.g., Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol P)

  • Deionized water

  • High-pressure homogenizer or ultrasonicator

Methodology:

  • Preparation of the Oil Phase: Dissolve a predetermined amount of this compound in the selected oil. Gently heat (if necessary) to ensure complete dissolution.

  • Preparation of the Aqueous Phase: In a separate vessel, dissolve the surfactant and co-surfactant in deionized water.

  • Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanoscale.

  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration in rats.

Animals: Male Sprague-Dawley rats (200-250 g).

Formulations:

  • Group 1: this compound suspension (Control)

  • Group 2: this compound nanoemulsion

  • Group 3: this compound solid dispersion

  • Group 4: this compound SEDDS

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12 hours) with free access to water.

  • Dosing: Administer the respective formulations to each group via oral gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualizations

Signaling Pathways

Below are diagrams of the signaling pathways known to be modulated by this compound, created using the DOT language.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates bornyl_acetate This compound bornyl_acetate->ikk inhibits ikb IκBα ikk->ikb phosphorylates proteasome Proteasomal Degradation ikb->proteasome nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nucleus->gene_transcription induces MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm stimulus Stress / Cytokines receptor Receptor stimulus->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk activates mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk phosphorylates mapk MAPK (p38, JNK, ERK) mapkk->mapk phosphorylates nucleus Nucleus mapk->nucleus translocates transcription_factors Transcription Factors (e.g., AP-1, c-Jun) inflammatory_response Inflammatory Response transcription_factors->inflammatory_response induces nucleus->transcription_factors activates bornyl_acetate This compound bornyl_acetate->mapk inhibits phosphorylation experimental_workflow formulation Formulation Preparation (Suspension, Nanoemulsion, etc.) dosing Oral Administration to Rats (Oral Gavage) formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis

Method development for the quantification of (+)-Bornyl acetate in complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the quantitative analysis of (+)-Bornyl acetate (B1210297) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying (+)-Bornyl acetate?

A1: The most common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is well-suited for volatile compounds like Bornyl acetate. HPLC, typically with a UV detector, can also be used, especially when dealing with less volatile matrices or when chiral separation is required.[1][2]

Q2: How do I choose between GC and HPLC for my analysis?

A2: The choice depends on your sample matrix, available equipment, and specific analytical needs.

  • GC-MS/FID is generally preferred for its high sensitivity and separation efficiency for volatile compounds. It is excellent for analyzing essential oils and other matrices where Bornyl acetate is a major component.

  • HPLC-UV is advantageous for samples that are not suitable for direct injection into a GC system due to thermal instability or high molecular weight components.[1][3] It is also the method of choice for chiral separations to specifically quantify the (+)-enantiomer.

Q3: Is it necessary to perform a chiral separation to quantify this compound?

A3: Yes, if your sample may contain other isomers like (-)-Bornyl acetate or isobornyl acetate, and your goal is to specifically quantify the (+)-enantiomer.[4] Chiral separation can be achieved using specialized chiral columns in either GC or HPLC systems. If the isomeric composition is not a concern, a standard non-chiral method can be used for total Bornyl acetate quantification.

Q4: What are the critical sample preparation steps for complex matrices?

A4: Effective sample preparation is crucial for accurate quantification and to minimize matrix effects. Common techniques include:

  • Liquid-Liquid Extraction (LLE): Useful for extracting Bornyl acetate from aqueous samples into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides cleaner extracts compared to LLE by using a solid sorbent to retain the analyte or interferences.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): An effective method for a wide range of samples, especially complex botanical and food matrices.

Q5: What is "matrix effect" and how can I mitigate it?

A5: The matrix effect is the alteration of an analyte's response (suppression or enhancement) due to co-eluting compounds from the sample matrix. This can lead to inaccurate quantification. To mitigate it, you can:

  • Use an appropriate internal standard (IS) that behaves similarly to Bornyl acetate.

  • Employ more selective sample preparation techniques to remove interfering compounds.

  • Prepare calibration standards in a blank matrix extract that matches your samples.

  • Dilute the sample if the analyte concentration is high enough, as this reduces the concentration of interfering matrix components.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Suggested Solution
Active sites in the GC inlet or column Clean or replace the GC inlet liner. Use a deactivated liner. If the column is old, cut the first few centimeters from the front or replace the column.
Column Overload Reduce the injection volume or dilute the sample. Use a column with a thicker stationary phase or a wider internal diameter.
Inappropriate Mobile Phase (HPLC) In an HPLC system with an acetonitrile-based mobile phase, peak asymmetry can occur. Switching to an isopropyl alcohol-based mobile phase can improve peak shape for Bornyl acetate.
Polarity Mismatch between Sample Solvent and Stationary Phase Ensure the sample solvent is compatible with the analytical column's stationary phase.

Problem: Low or Inconsistent Analyte Recovery

Potential Cause Suggested Solution
Inefficient Extraction Optimize the sample preparation method. For LLE, adjust the pH or try different extraction solvents. For SPE, ensure the correct sorbent and elution solvents are used.
Analyte Volatility Bornyl acetate is semi-volatile. Avoid high temperatures during sample evaporation steps. Use a gentle stream of nitrogen for solvent evaporation if necessary.
Analyte Degradation Assess the stability of Bornyl acetate in your sample matrix and during the entire analytical process. Process samples promptly and store them under appropriate conditions (e.g., low temperature, protected from light).
Leaks in the GC System Perform a leak check on the GC injector and fittings, as leaks can affect the amount of sample reaching the detector, especially for more volatile compounds.

Problem: Shifting Retention Times

Potential Cause Suggested Solution
Changes in Flow Rate (GC/HPLC) Check the gas pressures and flows in your GC system. For HPLC, ensure the pump is functioning correctly and the mobile phase is properly degassed.
Column Temperature Fluctuations Verify that the GC oven or HPLC column heater is maintaining a stable temperature.
Column Contamination/Aging Contaminants from the sample matrix can build up on the column over time. Condition the column at a high temperature (within its limits) or replace it if it's old.
Changes in Mobile Phase Composition (HPLC) Prepare fresh mobile phase and ensure accurate composition. Inconsistent mobile phase can cause retention time drift.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound. These values are illustrative and should be established for each specific method and laboratory.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Performance
Linearity (r²)> 0.99
Range1 - 500 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%

Table 2: GC-MS Method Validation Parameters

ParameterTypical Performance
Linearity (r²)> 0.995
Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Experimental Protocols

Protocol 1: Sample Preparation of a Botanical Matrix using QuEChERS

  • Homogenization: Weigh 1 g of the homogenized botanical sample into a 50 mL centrifuge tube.

  • Hydration & Internal Standard: Add 10 mL of water and 10 mL of acetonitrile (B52724) containing the internal standard (e.g., Camphor).

  • Extraction: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5,000 RPM for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA and C18).

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 9,000 RPM for 5 minutes.

  • Analysis: The supernatant is ready for GC-MS or HPLC analysis.

Protocol 2: HPLC-UV Analysis for this compound

  • Instrument: HPLC with a UV Detector.

  • Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: Isopropyl alcohol and water mixture (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve using standards of known this compound concentrations prepared in a blank matrix extract.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive & Homogenize Complex Matrix Sample Extract Perform QuEChERS Extraction Sample->Extract Step 1 Clean dSPE Cleanup Extract->Clean Step 2 Final Final Extract Clean->Final Step 3 Inject Inject into GC-MS or HPLC Final->Inject Transfer Separate Chromatographic Separation Inject->Separate Detect Detection (MS or UV) Separate->Detect Integrate Peak Integration & Identification Detect->Integrate Acquire Data Quantify Quantification using Calibration Curve Integrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for the quantification of this compound.

G Start Problem: Poor Peak Shape Check_Overload Is the peak response very high? Start->Check_Overload Check_System Check for system activity Check_Overload->Check_System No Solution_Dilute Dilute sample or reduce injection volume Check_Overload->Solution_Dilute Yes Solution_Maintain Clean/replace inlet liner. Use a deactivated column. Check_System->Solution_Maintain End Problem Resolved Solution_Dilute->End Check_HPLC Using HPLC? Solution_Maintain->Check_HPLC Solution_MobilePhase Optimize mobile phase. (e.g., switch to IPA-based) Check_HPLC->Solution_MobilePhase Yes Check_HPLC->End No (GC) Solution_MobilePhase->End

Caption: Troubleshooting logic for poor chromatographic peak shape.

References

Refining experimental conditions for studying the enzymatic hydrolysis of (+)-Bornyl acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of (+)-Bornyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: Which enzymes are suitable for the hydrolysis of (+)-Bornyl acetate?

A1: Lipases are the most commonly used enzymes for the hydrolysis of terpene esters like this compound. Specific lipases that have shown efficacy in the hydrolysis of similar substrates include Candida rugosa lipase (B570770) (CRL), Candida antarctica lipase B (CALB), and lipases from Pseudomonas species.[1][2][3] Esterases, such as those from Burkholderia gladioli, may also be effective.[4] The choice of enzyme can significantly impact enantioselectivity and reaction rate.

Q2: What are the typical optimal reaction conditions for lipase-catalyzed hydrolysis?

A2: Optimal conditions are enzyme and substrate-specific. However, a general starting point for the hydrolysis of acetate esters can be derived from various studies.[5]

  • pH: Lipases generally exhibit optimal activity in a pH range of 5.0 to 9.0. A common choice is a phosphate (B84403) buffer at pH 7.0.

  • Temperature: The optimal temperature typically falls between 30°C and 60°C. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.

  • Solvent: While the reaction occurs in an aqueous buffer, organic co-solvents can be used to improve the solubility of the hydrophobic substrate, this compound. Toluene (B28343) and hexane (B92381) are common choices.

  • Agitation: Continuous and gentle agitation is crucial to ensure proper mixing and to overcome mass transfer limitations, especially in biphasic systems.

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The progress of the reaction can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of the remaining this compound and the formed (+)-Borneol.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Enzyme: The enzyme may have denatured due to improper storage or extreme pH/temperature. 2. Poor Substrate Solubility: this compound is hydrophobic and may not be sufficiently available to the enzyme in the aqueous phase. 3. Presence of Inhibitors: The reaction mixture may contain compounds that inhibit the enzyme.1. Use a fresh batch of enzyme and ensure proper storage conditions. Verify the activity of the enzyme with a standard substrate. 2. Add a water-miscible organic co-solvent (e.g., DMSO, acetonitrile) at a low concentration (e.g., 10% v/v) to improve solubility. Alternatively, use a biphasic system with a non-polar organic solvent like toluene or hexane. 3. Purify the substrate and ensure all glassware is clean. If using crude enzyme preparations, consider purification.
Slow Reaction Rate 1. Suboptimal Conditions: The pH, temperature, or enzyme/substrate concentration may not be optimal. 2. Insufficient Agitation: Poor mixing can limit the interaction between the enzyme and the substrate. 3. Low Enzyme Concentration: The amount of enzyme may be the limiting factor.1. Optimize reaction conditions by systematically varying pH, temperature, and substrate concentration. 2. Increase the agitation speed, ensuring it doesn't cause enzyme denaturation. 3. Incrementally increase the enzyme concentration and observe the effect on the reaction rate.
Low Yield of (+)-Borneol 1. Reaction Equilibrium: Hydrolysis is a reversible reaction. The accumulation of product can drive the reaction backward. 2. Product Degradation: The product, (+)-Borneol, might be unstable under the reaction conditions.1. Consider methods to remove the product from the reaction mixture as it is formed, although this can be complex. 2. Analyze the stability of (+)-Borneol under the reaction conditions in a control experiment without the enzyme. If degradation occurs, consider milder conditions (e.g., lower temperature).

Data Presentation

Table 1: Influence of Reaction Conditions on Lipase-Catalyzed Hydrolysis of Terpene Acetates (Illustrative Data based on related literature)

EnzymeSubstrateTemperature (°C)pHSolventConversion (%)Reference
Candida rugosa LipaseRacemic Isobornyl Acetate307.0Toluene>40
Candida antarctica Lipase BRacemic Isobornyl Acetate307.0Diethyl Ether~41
Candida rugosa LipaseRacemic Citronellyl AcetateRoom TempN/AHexanes~50
Rhizopus chinensis Lipasep-nitrophenyl acetate408.0AqueousHigh

Experimental Protocols

General Protocol for the Enzymatic Hydrolysis of this compound

This protocol is a starting point and should be optimized for your specific experimental setup and objectives.

1. Materials:

  • This compound

  • Selected Lipase (e.g., Candida rugosa lipase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., Toluene, optional)

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or incubator shaker

  • Reaction vessel (e.g., screw-capped vial or flask)

  • Analytical equipment (GC or HPLC)

2. Procedure:

  • Prepare a solution of this compound in the chosen solvent system. For an aqueous system, a typical concentration might be 10-50 mM. For a biphasic system, dissolve the substrate in the organic solvent.

  • Add the phosphate buffer to the reaction vessel.

  • Place the reaction vessel in the thermostatically controlled environment set to the desired temperature (e.g., 40°C) and begin stirring.

  • Add the enzyme to the reaction mixture to initiate the reaction. The enzyme loading can vary, a starting point could be 1-10 mg of enzyme per mL of reaction volume.

  • Monitor the reaction by withdrawing small aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Quench the reaction in the aliquots by adding a solvent that will stop the enzymatic reaction and extract the substrate and product (e.g., ethyl acetate).

  • Analyze the extracted samples by GC or HPLC to determine the concentration of this compound and (+)-Borneol.

  • Calculate the conversion percentage at each time point.

Visualizations

Experimental_Workflow Experimental Workflow for Enzymatic Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare this compound Solution mix Combine Substrate, Buffer, and Enzyme in Reaction Vessel prep_substrate->mix prep_buffer Prepare Phosphate Buffer prep_buffer->mix prep_enzyme Weigh Enzyme prep_enzyme->mix incubate Incubate at Controlled Temperature with Agitation mix->incubate sampling Take Aliquots at Time Intervals incubate->sampling quench Quench Reaction & Extract sampling->quench analyze Analyze by GC/HPLC quench->analyze calculate Calculate Conversion analyze->calculate

Caption: Workflow for the enzymatic hydrolysis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree start Low or No Conversion? check_enzyme Is Enzyme Active? start->check_enzyme Yes check_solubility Is Substrate Soluble? check_enzyme->check_solubility Yes sol_enzyme Use fresh enzyme. Verify activity. check_enzyme->sol_enzyme No check_conditions Are Conditions Optimal? check_solubility->check_conditions Yes sol_solubility Add co-solvent or use biphasic system. check_solubility->sol_solubility No sol_optimize Optimize pH, temperature, and concentrations. check_conditions->sol_optimize No ok Problem Solved sol_enzyme->ok sol_solubility->ok sol_optimize->ok

Caption: Decision tree for troubleshooting low conversion rates.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (+)- and (-)-Bornyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the two enantiomers of bornyl acetate (B1210297), (+)-bornyl acetate and (-)-bornyl acetate. While both forms are naturally occurring bicyclic monoterpenes found in the essential oils of various plants, particularly conifers, emerging research suggests potential differences in their biological effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in further research and development.

Data Presentation: Comparative Biological Activities

Direct comparative studies on the biological activities of (+)- and (-)-bornyl acetate are limited in the scientific literature. Much of the existing research has been conducted on "bornyl acetate" without specifying the enantiomer, or on essential oils where bornyl acetate is a component. The following table summarizes the available quantitative and qualitative data. It is important to note that data for "Bornyl Acetate (Unspecified)" may not be representative of either pure enantiomer and that direct comparisons should be made with caution where studies did not analyze the enantiomers separately.

Biological ActivityThis compound(-)-Bornyl AcetateBornyl Acetate (Unspecified)
Pheromone Activity Stronger sex pheromone activity in the American cockroach at a dose of 0.05 mg.Weaker sex pheromone activity in the American cockroach at a dose of 0.5 mg.-
Sedative/Relaxant Activity No specific data available.Induces autonomic relaxation and reduces arousal levels after visual display terminal work at low doses (279.4 µg over 40 min)[1].Reported to have calming and sedative properties[2].
Cytotoxic Activity (IC50) No specific data available.No specific data available.HeLa (Cervical Cancer): 72.0 µg/mL[3] HT-29 (Colon Cancer): 60.5 µg/mL[3] A549 (Lung Cancer): 44.1 µg/mL[3] MCF-7 (Breast Cancer): 85.6 µg/mL SW480 (Colorectal Cancer): 15.58 µg/mL (24h), 8.21 µg/mL (48h), 5.32 µg/mL (72h)
Anti-inflammatory Activity No specific data available.Recognized for significant anti-inflammatory effects.Suppresses ear swelling induced by dimethylbenzene; inhibits NF-κB and MAPK signaling pathways.
Analgesic Activity No specific data available.No specific data available.Restrains writhing reaction caused by acetic acid and reduces pain response in the hot-plate test.
Antioxidant Activity No specific data available.No specific data available.Reported to possess antioxidant activity.
Antimicrobial Activity (MIC) No specific data available.No specific data available.Various microbial strains: 1.75 to 4.88 mg/mL.
Insecticidal Activity No specific data available.No specific data available.Exhibits insecticidal effects against Myzus persicae (green peach aphid).

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing the biological activities of compounds like bornyl acetate are provided below.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells.

  • Cell Culture: Seed cells (e.g., HeLa, HT-29) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., (+)- or (-)-bornyl acetate) and controls for a specified period (e.g., 24, 48, 72 hours). Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for approximately 30 minutes. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100.

Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test

This method assesses peripheral analgesic activity by observing the reduction in writhing behavior in mice.

  • Animal Groups: Divide mice into groups (e.g., n=6-10 per group): vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of (+)- or (-)-bornyl acetate.

  • Administration: Administer the test compounds or controls orally or intraperitoneally at a predetermined time before the induction of writhing.

  • Induction of Writhing: Inject a 0.6-0.7% solution of acetic acid intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a set period (e.g., 15-20 minutes).

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing compared to the control group.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

  • Animal Groups: Group rats or mice and administer the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or the test compounds ((+)- or (-)-bornyl acetate) via an appropriate route.

  • Induction of Edema: After a set pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Preparation of Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). Also, prepare various concentrations of the test compounds ((+)- and (-)-bornyl acetate) and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound solutions with the DPPH solution. Include a control with the solvent and DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a substance against various microorganisms.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds ((+)- and (-)-bornyl acetate) in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

Mandatory Visualizations

The anti-inflammatory effects of bornyl acetate have been linked to the modulation of key signaling pathways. The following diagrams illustrate the general mechanisms of the NF-κB and MAPK pathways, which are known targets.

NF_kB_Pathway cluster_nucleus Nucleus cluster_cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_active->Pro_inflammatory_Genes Induces Bornyl_Acetate Bornyl Acetate Bornyl_Acetate->IKK Inhibits Bornyl_Acetate->IkB Inhibits Phosphorylation

Caption: NF-κB signaling pathway and the inhibitory role of Bornyl Acetate.

MAPK_Pathway cluster_MAPK MAPKs Stress_Signal Stress Signal (e.g., LPS) MAPKKK MAPKKK Stress_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Leads to Bornyl_Acetate Bornyl Acetate Bornyl_Acetate->ERK Inhibits Phosphorylation Bornyl_Acetate->JNK Inhibits Phosphorylation Bornyl_Acetate->p38 Inhibits Phosphorylation

Caption: MAPK signaling cascade and inhibition by Bornyl Acetate.

References

Cross-Validation of (+)-Bornyl Acetate Quantification: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of (+)-Bornyl acetate (B1210297), a monoterpene of significant interest in pharmaceutical and fragrance industries. The objective is to present a cross-validation framework for ensuring data integrity and consistency across different analytical platforms. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for the quantification of (+)-Bornyl acetate is contingent on factors such as the sample matrix, required sensitivity, and the desired level of structural confirmation. This section provides a comparative summary of HPLC, GC-FID, and qNMR for this application.

ParameterHPLC-UVGC-FIDqNMR
Principle Separation based on polaritySeparation based on volatility and polarityQuantification based on the integrated signal of specific nuclei
Selectivity Good, dependent on column and mobile phaseExcellent for volatile compoundsExcellent, provides structural confirmation
Sensitivity ModerateHighLower compared to chromatographic methods
Sample Throughput HighHighModerate
Matrix Effects Can be significantCan be significantLess susceptible to matrix effects
Instrumentation Cost ModerateModerateHigh
Need for Reference Standard Yes, for calibration curveYes, for calibration curveYes, for internal or external calibration

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC, GC-FID, and qNMR are presented below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of this compound in various sample matrices, including essential oils and pharmaceutical formulations.

  • Instrumentation: Agilent 1200 series HPLC system or equivalent, equipped with a diode-array detector (DAD).

  • Column: Agilent Zorbax XDB, Extend-C18 (or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of isopropyl alcohol and water. An alternative is acetonitrile (B52724) and water.[1][2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.[1][2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are diluted in the mobile phase to a concentration within the calibration range.

  • Calibration: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards. Linearity has been demonstrated over a wide concentration range with correlation coefficients (R²) greater than 0.998.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile compounds like this compound, particularly in essential oils.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Column: DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 60°C held for 5 minutes, then ramped to 190°C at a rate of 5°C/min and held for 5 minutes.

  • Injection Mode: Split injection with a split ratio of 1:30.

  • Sample Preparation: Samples are diluted in a suitable solvent (e.g., ethanol (B145695) or hexane) prior to injection.

  • Quantification: The concentration of this compound is determined using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers the advantage of not requiring an identical standard for quantification and provides structural information simultaneously. While specific quantitative studies on this compound were not found, a general protocol based on ¹H NMR is outlined.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone).

  • Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in the deuterated solvent.

  • ¹H NMR Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons.

    • Pulse angle of 90°.

    • Acquisition of a sufficient number of scans for an adequate signal-to-noise ratio.

  • Quantification: The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard. For this compound, characteristic signals in the ¹H NMR spectrum can be utilized.

Method Validation and Cross-Validation Workflow

The validation of each analytical method is crucial to ensure the reliability of the results. The cross-validation process then confirms the consistency of data obtained from different techniques.

Quantitative Performance Data

The following table summarizes the typical validation parameters for the analytical techniques described.

ParameterHPLC-UVGC-FIDqNMR
Linearity (R²) > 0.998Typically > 0.99Typically > 0.99
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (%RSD) < 2%< 5%< 3%
Limit of Detection (LOD) µg/mL rangeng/mL rangemg/mL range
Limit of Quantification (LOQ) µg/mL rangeng/mL rangemg/mL range

Note: The values for GC-FID and qNMR are typical performance characteristics and may vary based on the specific instrumentation and experimental conditions.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of this compound quantification methods.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation_params Validation Parameters cluster_comparison Cross-Validation cluster_outcome Outcome HPLC HPLC-UV Method Validation Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Sample_Prep Prepare Standard Solutions & Quality Control Samples GC GC-FID Method Validation GC->Linearity GC->Accuracy GC->Precision GC->LOD_LOQ NMR qNMR Method Validation NMR->Linearity NMR->Accuracy NMR->Precision NMR->LOD_LOQ Analysis Analyze Samples by Each Validated Method Sample_Prep->Analysis Data_Comparison Compare Quantitative Results (e.g., Bland-Altman plot, %Difference) Analysis->Data_Comparison Equivalence Method Equivalence Established? Data_Comparison->Equivalence

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The quantification of this compound can be reliably achieved using HPLC-UV, GC-FID, and qNMR techniques. While GC-FID offers high sensitivity for volatile samples, HPLC-UV is a versatile method for a broader range of matrices. qNMR provides the advantage of direct quantification without the need for a specific reference standard and delivers structural confirmation. The choice of method should be guided by the specific requirements of the study. A thorough cross-validation, as outlined in this guide, is essential to ensure the consistency and comparability of data when multiple analytical techniques are employed.

References

A Comparative Analysis of Synthetic versus Naturally Sourced (+)-Bornyl Acetate for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the chemical and biological properties of (+)-Bornyl acetate (B1210297) derived from synthetic and natural origins, providing researchers and drug development professionals with critical data for informed selection.

(+)-Bornyl acetate, a bicyclic monoterpene, is a molecule of significant interest in the pharmaceutical and fragrance industries, valued for its characteristic pine-like aroma and its demonstrated anti-inflammatory, analgesic, and sedative properties.[1] This guide provides a comparative overview of this compound sourced from natural origins versus that produced through chemical synthesis, focusing on key parameters relevant to research and development, including chemical purity, impurity profiles, and biological activity.

Chemical Profile: Purity, Isomers, and Impurities

The primary distinction between natural and synthetic this compound lies in their chemical composition, particularly concerning enantiomeric purity and the presence of impurities.

Naturally Sourced this compound is typically extracted from the essential oils of coniferous trees, such as those from the Pinaceae family.[1] This process generally yields a high enantiomeric excess of the (+) enantiomer, which is the naturally occurring form. The impurity profile of natural this compound is primarily composed of other volatile compounds present in the source plant material.

Synthetic this compound is commonly produced through the esterification of borneol with acetic acid. The stereochemistry of the final product is dependent on the stereochemistry of the borneol precursor. Synthetic routes starting from racemic or achiral precursors can result in a racemic mixture of (+)- and (-)-bornyl acetate. Furthermore, the synthesis of the precursor, borneol, from camphene (B42988) can introduce significant amounts of the isomeric impurity, isobornyl acetate. The presence of isoborneol (B83184) and the non-natural (-) enantiomer in synthetic preparations can have implications for both the biological activity and the safety profile of the final product.

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyData
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol
Appearance Colorless liquid or crystals
Boiling Point 228–231 °C
Melting Point 29 °C
Solubility Insoluble in water; soluble in organic solvents
¹H NMR (CDCl₃, ppm) δ 4.88, 2.35, 2.06, 1.94, 1.74, 1.67, 1.29, 1.23, 0.97, 0.91, 0.87, 0.83[2]
¹³C NMR (CDCl₃, ppm) δ 170.8, 79.8, 49.0, 47.0, 44.9, 36.8, 33.7, 28.1, 26.6, 21.4, 19.8, 19.0, 13.7 (Assignments may vary slightly based on literature)
Mass Spec (EI, m/z) 154, 139, 136, 121, 110, 95 (base peak), 81, 67, 55, 43
CAS Number this compound 20347-65-3[3]
CAS Number (-)-Bornyl Acetate 5655-61-8[3]
CAS Number (racemic) 76-49-3

Biological Activity: A Focus on Anti-Inflammatory Effects

This compound has been shown to possess significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of both IKK and IκB, thereby preventing NF-κB activation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB ProInflammatoryGenes Pro-inflammatory Gene Transcription NFkB->ProInflammatoryGenes translocates and activates IkB_NFkB->NFkB IκB degradation BornylAcetate This compound BornylAcetate->IKK inhibits phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation. This pathway consists of a cascade of protein kinases: MAPK Kinase Kinase (MAPKKK), MAPK Kinase (MAPKK), and MAPK. The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Phosphorylation of these MAPKs leads to the activation of transcription factors that drive the expression of inflammatory mediators. This compound has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38.

MAPK_Pathway ProInflammatoryStimuli Pro-inflammatory Stimuli MAPKKK MAPKKK ProInflammatoryStimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates ERK ERK MAPKK->ERK phosphorylates JNK JNK MAPKK->JNK phosphorylates p38 p38 MAPKK->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse BornylAcetate This compound BornylAcetate->ERK inhibits phosphorylation BornylAcetate->JNK inhibits phosphorylation BornylAcetate->p38 inhibits phosphorylation

Caption: Inhibition of the MAPK signaling pathway by this compound.

While direct comparative studies on the anti-inflammatory activity of synthetic versus natural this compound are limited, research on its precursor, borneol, has shown that natural borneol exhibits higher efficacy in reducing inflammatory markers compared to its synthetic counterpart. This difference is attributed to the presence of isoborneol in the synthetic version. It is plausible that similar differences in efficacy exist for bornyl acetate.

Experimental Protocols

To aid researchers in their comparative analysis, detailed methodologies for key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This method is crucial for determining the chemical composition, identifying impurities, and assessing the enantiomeric ratio of this compound samples.

GCMS_Workflow SamplePrep Sample Preparation (Dilution in appropriate solvent) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (Chiral column for enantiomers) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole or ToF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis (Library matching, peak integration) Detection->DataAnalysis

Caption: General workflow for GC-MS analysis of this compound.

Protocol:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent such as hexane (B92381) or ethyl acetate.

  • GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer.

  • Column: A chiral capillary column (e.g., a cyclodextrin-based column) is essential for separating the (+) and (-) enantiomers.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST). Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the (+) and (-) enantiomers.

In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of synthetic or natural this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

  • Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Conclusion

The choice between synthetic and naturally sourced this compound for research and pharmaceutical development should be guided by a thorough evaluation of their chemical profiles and biological activities. While synthetic routes offer a potentially more scalable and cost-effective source, they may introduce impurities and isomeric variations that can impact efficacy and safety. Naturally sourced this compound typically provides a higher enantiomeric purity, which may be crucial for specific biological activities. Researchers are encouraged to perform rigorous analytical and biological comparisons to select the most appropriate source material for their specific application.

References

(+)-Bornyl Acetate: A Comparative Analysis of In Vitro and In Vivo Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

(+)-Bornyl acetate (B1210297), a bicyclic monoterpene, is a major component of the essential oils of various medicinal plants, including Inula graveolens and pine needles.[1][2] Emerging scientific evidence has highlighted its potential as an anticancer agent. This guide provides a comprehensive comparison of the in vitro and in vivo anticancer activities of (+)-Bornyl acetate, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action to support researchers, scientists, and drug development professionals.

I. In Vitro Anticancer Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various studies and are summarized below.

Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (µg/mL)Reference
A549Human Lung CarcinomaLDH Cytotoxicity Assay44.1[1][3]
NCI-H460Non-Small Cell Lung CancerCCK-8 Assay106.9[2]
HT29Human Colon CarcinomaLDH Cytotoxicity Assay60.5
SW480Colorectal CancerCCK-8 Assay15.58 (24h), 8.21 (48h), 5.32 (72h)
HeLaHuman Cervix CarcinomaLDH Cytotoxicity Assay72.0
MCF-7Human Breast AdenocarcinomaLDH Cytotoxicity Assay85.6
A-2780Human Ovarian CancerNot Specified0.53
SGC-7901Human Gastric CancerNot SpecifiedInduces dose-dependent growth inhibition (0-96 µM)

Note: The efficacy of this compound can vary based on the cell line and the specific assay used.

II. In Vivo Anticancer Activity

In vivo studies using animal models have corroborated the anticancer potential of this compound, demonstrating its ability to suppress tumor growth.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeAnimal ModelCell LineDosage & AdministrationKey FindingsReference
Non-Small Cell Lung CancerNude MiceNCI-H460-luciferase11.5 mg/kg, intravenous injectionSignificant reduction in tumor fluorescence intensity compared to control.
Non-Small Cell Lung CancerNude MiceA549-luciferase11.5 mg/kg, intravenous injectionMarkedly attenuated tumor growth.
Colorectal CancerXenograft Mouse ModelSW480Not specifiedRepressed tumor growth with low toxicity.

III. Experimental Protocols

A. In Vitro Assays

1. Cell Viability and Cytotoxicity Assays:

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cell death by measuring the release of LDH from damaged cells. Cancer cells such as HeLa, HT29, A549, and MCF-7 were treated with varying concentrations of this compound. The amount of LDH released into the culture medium is proportional to the number of lysed cells.

  • CCK-8 Assay (Cell Counting Kit-8): This colorimetric assay measures cell viability. SW480 and NCI-H460 cells were treated with different concentrations of this compound for specified durations (24, 48, 72 hours). The amount of formazan (B1609692) dye produced is directly proportional to the number of living cells.

2. Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies. SW480 cells were treated with this compound for 24 hours and then seeded at low density. After two weeks, the colonies were stained and counted to determine the long-term effect of the compound on cell proliferation and survival.

B. In Vivo Xenograft Model

1. Non-Small Cell Lung Cancer (NSCLC) Model:

  • NCI-H460 or A549 human NSCLC cells engineered to express luciferase were subcutaneously injected into the flanks of nude mice.

  • Once tumors were established, mice received intravenous injections of this compound (11.5 mg/kg).

  • Tumor progression was monitored using bioluminescence imaging (BLI) to measure the fluorescence intensity, which correlates with tumor size.

2. Colorectal Cancer (CRC) Model:

  • SW480 human CRC cells were used to establish a xenograft mouse model.

  • The antitumor effects of this compound were assessed by monitoring tumor growth. The study also noted low toxicity associated with the treatment.

IV. Mechanism of Action: Signaling Pathways

Research indicates that this compound exerts its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A prominent mechanism is the suppression of the Phosphatidylinositol-3-Kinase/Protein Kinase B (PI3K/AKT) signaling pathway.

Diagram 1: Simplified Experimental Workflow for In Vitro and In Vivo Analysis

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_mechanism Mechanism of Action invitro_start Cancer Cell Lines (e.g., A549, HT29, SW480) treatment This compound Treatment (Varying Concentrations) invitro_start->treatment assays Cytotoxicity/Viability Assays (LDH, CCK-8) Colony Formation Assay Apoptosis Assay treatment->assays data_analysis_vitro Determine IC50 Values Assess Proliferation & Apoptosis assays->data_analysis_vitro pathway_analysis Western Blot for Signaling Proteins assays->pathway_analysis invivo_start Xenograft Model (e.g., Nude Mice with NSCLC or CRC cells) treatment_vivo This compound Administration (e.g., Intravenous Injection) invivo_start->treatment_vivo monitoring Tumor Growth Monitoring (e.g., Bioluminescence Imaging) treatment_vivo->monitoring data_analysis_vivo Evaluate Tumor Suppression Assess Toxicity monitoring->data_analysis_vivo pathway_id Identify Key Pathways (e.g., PI3K/AKT) pathway_analysis->pathway_id

Caption: Workflow for evaluating the anticancer efficacy of this compound.

Diagram 2: this compound's Inhibition of the PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway cluster_outcomes Cellular Processes BA This compound PI3K PI3K BA->PI3K Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibits Apoptosis Promotes Proliferation Apoptosis Apoptosis

Caption: Inhibition of the PI3K/AKT pathway by this compound.

V. Conclusion

The compiled data from both in vitro and in vivo studies strongly suggest that this compound possesses significant anticancer properties against a variety of cancer types, including lung, colorectal, cervical, and breast cancers. Its mechanism of action appears to be, at least in part, mediated through the inhibition of the PI3K/AKT signaling pathway, which leads to decreased cell proliferation and survival. The low toxicity observed in animal models further enhances its potential as a novel therapeutic agent for cancer treatment. Further research is warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in more complex preclinical and clinical settings.

References

Unveiling the Insecticidal Potential of (+)-Bornyl Acetate: A Comparative Analysis Against Commercial Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 1, 2025

Shanghai, China – In the relentless pursuit of safer and more effective pest management strategies, researchers and drug development professionals are increasingly turning their attention to naturally derived compounds. Among these, (+)-Bornyl acetate (B1210297), a monoterpenoid found in the essential oils of numerous plants, has emerged as a promising candidate for its insecticidal properties. This guide provides a comprehensive benchmark of the insecticidal activity of (+)-Bornyl acetate against established commercial pesticides, supported by experimental data, detailed protocols, and mechanistic insights.

Quantitative Comparison of Insecticidal Activity

The efficacy of an insecticide is quantitatively assessed through metrics such as the median lethal concentration (LC50) for fumigants and the median lethal dose (LD50) for contact toxins. The following tables summarize the available data for this compound and a selection of commercial insecticides against two common stored product pests: the booklouse (Liposcelis bostrychophila) and the red flour beetle (Tribolium castaneum).

It is important to note that the data presented below is compiled from various studies and, therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Fumigant Toxicity against Liposcelis bostrychophila

CompoundLC50 (mg/L air)Commercial ClassReference
This compound 1.1 Biopesticide [1]
Dichlorvos0.00018Organophosphate
Malathion0.00035Organophosphate
Deltamethrin0.0021Pyrethroid

Table 2: Contact Toxicity against Liposcelis bostrychophila

CompoundLD50 (µg/cm²)Commercial ClassReference
This compound 32.9 Biopesticide [1]
Pyrethrum Extract18.99Botanical[2]
α-Terpinyl acetate92.59Biopesticide[2]

Table 3: Fumigant Toxicity against Tribolium castaneum

CompoundLC50 (mg/L air)Commercial ClassReference
This compound >126.3 Biopesticide [1]
Dichlorvos0.09Organophosphate
Pirimiphos-methyl0.007 (µg/cm²)Organophosphate

Table 4: Contact Toxicity against Tribolium castaneum

CompoundLD50 (µ g/adult )Commercial ClassReference
This compound 66.0 Biopesticide ****
Deltamethrin0.00016Pyrethroid
Malathion0.0089Organophosphate
Chlorpyrifos-methyl0.007 (µg/cm²)Organophosphate

Experimental Protocols

The evaluation of insecticidal activity typically involves two primary methodologies: fumigant and contact toxicity assays.

Fumigant Toxicity Bioassay

This method assesses the efficacy of a compound's vapor in a sealed environment.

  • Preparation of Test Solutions: A series of concentrations of the test compound (e.g., this compound) are prepared, typically in a volatile solvent like acetone.

  • Application: A specific volume of each solution is applied to a filter paper. The solvent is then allowed to evaporate completely.

  • Exposure: The treated filter paper is placed inside a sealed container (e.g., a glass vial or jar) of a known volume. A predetermined number of test insects are then introduced into the container.

  • Observation: The containers are maintained under controlled conditions (temperature and humidity) for a specified period (e.g., 24 hours). Mortality is then assessed.

  • Data Analysis: The mortality data is used to calculate the LC50 value, the concentration of the compound that causes 50% mortality of the insect population.

Contact Toxicity Bioassay

This method evaluates the insecticidal effect of a compound through direct physical contact.

  • Preparation of Test Solutions: A range of concentrations of the test compound are prepared in a suitable solvent.

  • Application: A precise micro-volume (e.g., 0.5-1.0 µL) of each dilution is topically applied to the dorsal thorax of individual insects using a microsyringe. A control group is treated with the solvent alone.

  • Observation: The treated insects are placed in a clean container with access to food and water. Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The resulting data is analyzed to determine the LD50 value, the dose of the compound that causes 50% mortality.

Mechanism of Action: A Comparative Overview

Understanding the mode of action is crucial for developing effective and sustainable pest control strategies.

This compound: A Multi-faceted Approach

The primary insecticidal mechanism of this compound is the inhibition of acetylcholinesterase (AChE) , an essential enzyme in the insect nervous system. By inhibiting AChE, this compound leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing continuous nerve stimulation, paralysis, and ultimately, death. This mechanism is shared with organophosphate and carbamate (B1207046) insecticides.

Furthermore, preliminary evidence suggests that this compound may also interfere with crucial cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways . These pathways are integral to the insect's immune response and stress regulation. Disruption of these pathways could contribute to the overall toxic effect of the compound.

Commercial Pesticides: Targeted Mechanisms

Commercial insecticides typically have well-defined modes of action:

  • Organophosphates and Carbamates: Like this compound, these compounds are potent inhibitors of acetylcholinesterase.

  • Pyrethroids: These insecticides act on the sodium channels of nerve cells, forcing them to remain open for extended periods. This leads to repetitive nerve firing, paralysis, and death.

  • Neonicotinoids: These compounds target the nicotinic acetylcholine receptors in the insect's central nervous system, causing overstimulation, paralysis, and death.

Visualizing the Pathways

To better illustrate the mechanisms of action, the following diagrams were generated using Graphviz (DOT language).

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_bornyl_acetate This compound Action ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Bornyl_Acetate This compound Bornyl_Acetate->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by this compound.

Commercial_Pesticide_Mechanisms cluster_organophosphates Organophosphates & Carbamates cluster_pyrethroids Pyrethroids cluster_neonicotinoids Neonicotinoids OP_Carb Organophosphates Carbamates AChE Acetylcholinesterase OP_Carb->AChE Inhibit Pyrethroids Pyrethroids Na_Channel Voltage-gated Sodium Channels Pyrethroids->Na_Channel Keep Open Neonics Neonicotinoids nAChR Nicotinic Acetylcholine Receptors Neonics->nAChR Bind to & Overstimulate

Caption: Mechanisms of Action for Major Commercial Insecticide Classes.

Bornyl_Acetate_Signaling_Disruption cluster_pathways Potential Cellular Targets Bornyl_Acetate This compound NFkB_pathway NF-κB Signaling Pathway Bornyl_Acetate->NFkB_pathway Interferes with? MAPK_pathway MAPK Signaling Pathway Bornyl_Acetate->MAPK_pathway Interferes with? Immune_Response Immune Response NFkB_pathway->Immune_Response Stress_Regulation Stress Regulation MAPK_pathway->Stress_Regulation

References

A Comparative Sensory Analysis of (+)-Bornyl Acetate and Its Isomers for Flavor and Fragrance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative sensory analysis of (+)-Bornyl acetate (B1210297) and its primary isomer, isobornyl acetate. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of flavor, fragrance, and pharmacology, offering insights into the distinct sensory characteristics of these closely related monoterpene esters. This comparison is supported by available experimental data and detailed methodologies for sensory evaluation.

Introduction

(+)-Bornyl acetate and isobornyl acetate are stereoisomers with the same chemical formula (C₁₂H₂₀O₂) and molecular weight (196.29 g/mol ). They are found naturally in the essential oils of various coniferous trees and other plants and are widely used as fragrance and flavoring agents. Structurally, the key difference lies in the stereochemistry of the acetate group on the bicyclic bornane skeleton. In bornyl acetate, the acetate group is in the endo position, whereas in isobornyl acetate, it is in the exo position. This seemingly minor structural variance leads to discernible differences in their sensory profiles, impacting their applications in consumer products and potential therapeutic uses.

Quantitative Sensory Data

A comprehensive quantitative comparison of the sensory attributes of this compound and isobornyl acetate is challenged by the limited availability of directly comparable sensory panel data. However, by compiling available threshold data and qualitative descriptors, a comparative overview can be established.

Sensory AttributeThis compoundIsobornyl AcetateData Source
Odor Profile Piney, balsamic, camphoraceous, sweet, herbaceousCamphoraceous, woody, pine-needle, fresh, thinner than bornyl acetate[1][2]
Flavor Profile Camphoraceous, woody, mentholic, berry, seedy, soapyWoody, camphoraceous, terpy, piney, spicy, herbal, slightly citrus[1][3]
Odor Detection Threshold (in water) 75 ppbData not available[3]
FEMA Number 21592160

Experimental Protocols

To obtain the quantitative sensory data presented above and to further elucidate the sensory differences between these isomers, standardized experimental protocols are essential. The following are detailed methodologies for key experiments in sensory analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.

Objective: To identify and characterize the specific odor notes of this compound and isobornyl acetate.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for terpene analysis (e.g., DB-5, HP-5MS).

  • Humidifier for the ODP to prevent nasal dehydration.

Procedure:

  • Sample Preparation: Prepare solutions of high-purity this compound and isobornyl acetate in a suitable solvent (e.g., ethanol) at a concentration of 1% (v/v).

  • Injection: Inject 1 µL of the sample into the GC inlet in split mode.

  • GC Conditions:

    • Inlet temperature: 250°C.

    • Oven program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/minute.

  • Effluent Splitting: The column effluent is split between the FID and the ODP.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the ODP and records the retention time, odor descriptor, and intensity of each perceived odor.

  • Data Analysis: The olfactometric data is correlated with the chromatographic data from the FID to identify the odor-active regions corresponding to the elution of each isomer.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.

Objective: To develop a comprehensive sensory profile of this compound and isobornyl acetate and to quantify the intensity of each attribute.

Panel Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to articulate perceptions, and commitment.

  • Conduct training sessions over several weeks to develop a consensus vocabulary (lexicon) for the aroma and flavor attributes of the two isomers. Reference standards for each descriptor should be provided.

  • Train panelists to use a 15-cm unstructured line scale for rating the intensity of each attribute, anchored with "low" and "high" at each end.

Evaluation Procedure:

  • Sample Preparation: Prepare solutions of this compound and isobornyl acetate in a neutral medium (e.g., water with a solubilizing agent for flavor, or odorless mineral oil for fragrance) at concentrations above their respective detection thresholds.

  • Sample Presentation: Present the samples to the panelists in a controlled environment (individual booths with controlled lighting and temperature). Samples should be coded with random three-digit numbers and presented in a balanced and randomized order.

  • Evaluation: Panelists independently evaluate the samples and rate the intensity of each descriptor on the provided line scale. A "nose-cleansing" agent (e.g., smelling one's own skin) and a palate cleanser (e.g., unsalted crackers and water) should be used between samples.

  • Data Analysis: The intensity ratings from the line scales are converted to numerical data. Statistical analysis (e.g., ANOVA, Principal Component Analysis) is performed to determine significant differences in the sensory profiles of the two isomers. The results are often visualized using a "spider web" or "radar" plot.

Visualization of Pathways and Workflows

Terpene Biosynthesis Pathway

Terpenes, including the precursors to bornyl acetate, are synthesized in plants through two main pathways: the mevalonate (B85504) (MEV) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. These pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Terpene_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate + G3P MEP Methylerythritol Phosphate Pyruvate->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP GPP Geranyl Pyrophosphate (GPP) (Monoterpene Precursor) IPP_MEP->GPP DMAPP_MEP->GPP AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA FPP Farnesyl Pyrophosphate (FPP) (Sesquiterpene Precursor) IPP_MVA->FPP DMAPP_MVA->FPP Monoterpenes Monoterpenes (e.g., Borneol) GPP->Monoterpenes GGPP Geranylgeranyl Pyrophosphate (GGPP) (Diterpene Precursor) FPP->GGPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Diterpenes Diterpenes GGPP->Diterpenes Borneol Borneol Monoterpenes->Borneol BornylAcetate This compound Borneol->BornylAcetate Acetyl-CoA (via AAT)

Caption: Biosynthesis of terpenes leading to this compound.

Olfactory Signaling Pathway

The perception of odorants like this compound and its isomers begins with the interaction of these volatile molecules with olfactory receptors (ORs) in the nasal epithelium. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory_Signaling Odorant This compound / Isobornyl Acetate OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_channel Ca2+-activated Cl- Channel (Ano2) cAMP->Ca_channel Ca2+ influx opens Na_Ca_influx Na+ and Ca2+ Influx CNG_channel->Na_Ca_influx Cl_efflux Cl- Efflux Ca_channel->Cl_efflux Depolarization Depolarization Na_Ca_influx->Depolarization Cl_efflux->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Simplified olfactory signal transduction pathway.

Experimental Workflow for Comparative Sensory Analysis

A logical workflow is crucial for conducting a robust comparative sensory analysis of flavor and fragrance compounds.

Sensory_Workflow cluster_Prep Phase 1: Preparation cluster_Training Phase 2: Panel Training cluster_Analysis Phase 3: Sensory & Instrumental Analysis cluster_Data Phase 4: Data Interpretation & Reporting Define_Objectives Define Objectives & Scope Source_Compounds Source High-Purity This compound & Isomers Define_Objectives->Source_Compounds Select_Panel Select & Screen Sensory Panelists Source_Compounds->Select_Panel Develop_Lexicon Develop Sensory Lexicon Select_Panel->Develop_Lexicon Train_Scaling Train on Intensity Scaling Develop_Lexicon->Train_Scaling Validate_Panel Validate Panel Performance Train_Scaling->Validate_Panel GC_O GC-Olfactometry Validate_Panel->GC_O QDA Quantitative Descriptive Analysis (QDA) Validate_Panel->QDA Threshold_Det Odor/Flavor Threshold Determination Validate_Panel->Threshold_Det Stats_Analysis Statistical Analysis (ANOVA, PCA) GC_O->Stats_Analysis QDA->Stats_Analysis Threshold_Det->Stats_Analysis Generate_Profiles Generate Sensory Profiles (Spider Plots) Stats_Analysis->Generate_Profiles Report Comparative Report Generation Generate_Profiles->Report

Caption: Workflow for comparative sensory analysis.

Conclusion

The sensory profiles of this compound and its isomer, isobornyl acetate, exhibit distinct characteristics despite their structural similarity. This compound is generally perceived as having a fuller, more balsamic and sweet-pine character, while isobornyl acetate presents a sharper, fresher, and more camphoraceous pine-needle aroma. The available quantitative data, although limited for isobornyl acetate's detection threshold, supports the qualitative descriptions of their distinct potencies and profiles. For researchers and developers in the flavor and fragrance industry, understanding these nuances is critical for targeted product formulation. Further research employing rigorous, side-by-side quantitative descriptive analysis would be invaluable in creating a more complete and objective comparison of these important sensory ingredients. The experimental protocols and pathways detailed in this guide provide a framework for conducting such future investigations.

References

The Potential of (+)-Bornyl Acetate as a Food Consumption Biomarker: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of dietary intake is a cornerstone of nutrition research and is crucial for understanding the impact of diet on health and disease. While traditional methods like food frequency questionnaires and dietary recalls are valuable, they are subject to recall bias and misreporting. This has led to a growing interest in the identification and validation of objective biomarkers of food intake (BFIs).[1][2] This guide provides a comparative analysis of (+)-Bornyl acetate (B1210297) as a potential biomarker for the consumption of certain foods, alongside a review of established and emerging alternative biomarkers for the same dietary sources.

(+)-Bornyl Acetate: A Promising but Unvalidated Candidate

This compound is a bicyclic monoterpenoid found in a variety of plants and is responsible for the characteristic piney aroma of many conifers.[3] It is a potential biomarker for the consumption of several foods, including:

  • Rosemary [3][4]

  • Nutmeg

  • Spearmint

  • Sunflower

Despite its presence in these foods, a comprehensive validation of this compound as a BFI in human studies is currently lacking in the scientific literature. The validation of a BFI is a rigorous process that involves meeting several key criteria to ensure its accuracy and reliability.

The Eight Pillars of Biomarker Validation

The validation of a food intake biomarker is a comprehensive process that requires robust scientific evidence across multiple criteria. A consensus-based procedure has been developed, outlining eight key criteria for the systematic validation of BFIs.

G cluster_process Validation Process Plausibility Plausibility DoseResponse Dose-Response TimeResponse Time-Response Robustness Robustness Reliability Reliability Stability Stability AnalyticalPerformance Analytical Performance Reproducibility Inter-laboratory Reproducibility Discovery Candidate Discovery PreValidation Pre-clinical/ In-vitro Validation Discovery->PreValidation Initial Screening HumanIntervention Human Intervention Studies PreValidation->HumanIntervention Controlled Feeding PopulationStudies Observational/ Population Studies HumanIntervention->PopulationStudies Free-living Conditions ValidatedBiomarker Validated Biomarker PopulationStudies->ValidatedBiomarker Confirmation

Caption: A generalized workflow for the discovery and validation of food intake biomarkers, highlighting the eight key validation criteria.

Alternative Biomarkers for Rosemary and Turmeric Consumption

Given the lack of validation data for this compound, researchers often turn to other candidate biomarkers for foods in which it is present. Here, we compare this compound with alternative biomarkers for two such foods: rosemary and turmeric.

Rosemary (Rosmarinus officinalis)

Rosemary is a culinary herb known for its distinct flavor and aroma, to which bornyl acetate contributes. Beyond direct measurement of its constituents, studies have explored physiological changes as indirect biomarkers of rosemary consumption.

Table 1: Comparison of Potential Biomarkers for Rosemary Consumption

Biomarker CandidateTypeValidation StatusKey Findings
This compound Direct constituentNot validatedPresent in rosemary essential oil. No human intervention studies have validated its dose-response, time-course, or specificity as a biomarker of rosemary intake.
Brain-Derived Neurotrophic Factor (BDNF) Indirect, physiological responseInvestigated in a pilot studyConsumption of rosemary tea (5g dried rosemary in 100mL water daily for 10 days) significantly increased plasma BDNF levels in healthy volunteers.
Tumor Necrosis Factor-alpha (TNF-α) Indirect, physiological responseInvestigated in a pilot studyThe same rosemary tea consumption protocol also led to a significant increase in plasma TNF-α levels.
Turmeric (Curcuma longa)

While this compound is not a primary component of turmeric, the validation of biomarkers for this spice provides a useful case study in the rigorous process required. The primary bioactive compounds in turmeric are curcuminoids, with curcumin (B1669340) being the most abundant.

Table 2: Comparison of Potential Biomarkers for Turmeric Consumption

Biomarker CandidateTypeValidation StatusKey Findings
Curcumin and its metabolites Direct constituent and metabolitesValidated in pharmacokinetic studiesFollowing oral administration, curcumin and its metabolites (e.g., curcumin-O-glucuronide, tetrahydrocurcumin) can be detected in human plasma and urine. However, bioavailability is generally low.
C-reactive protein (CRP) Indirect, inflammatory markerInvestigated in multiple clinical trialsMeta-analyses of randomized controlled trials have shown that turmeric/curcumin supplementation can significantly reduce CRP levels.
Tumor Necrosis Factor-alpha (TNF-α) Indirect, inflammatory markerInvestigated in multiple clinical trialsSupplementation with turmeric or curcumin has been shown to significantly decrease TNF-α levels in several studies.
Interleukin-6 (IL-6) Indirect, inflammatory markerInvestigated in multiple clinical trialsSeveral meta-analyses have concluded that curcumin intake can lead to a significant reduction in IL-6 levels.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the validation of food intake biomarkers. Below are generalized and specific examples of methodologies used in biomarker research.

General Experimental Workflow for BFI Validation

The validation of a BFI typically follows a multi-step process, moving from initial discovery to controlled human intervention studies and finally to validation in free-living populations.

G cluster_workflow Experimental Workflow for Biomarker Validation start Hypothesize Candidate Biomarker analytical_dev Analytical Method Development & Validation start->analytical_dev controlled_study Controlled Human Intervention Study (Dose-Response & Time-Course) analytical_dev->controlled_study sample_collection Biological Sample Collection (e.g., Blood, Urine) controlled_study->sample_collection analysis Sample Analysis sample_collection->analysis data_eval Data Evaluation (Specificity, Sensitivity, etc.) analysis->data_eval population_study Validation in Observational Studies data_eval->population_study end Validated Biomarker population_study->end

Caption: A schematic of the experimental workflow for validating a food intake biomarker.

Specific Protocol: Validation of BDNF and TNF-α as Biomarkers for Rosemary Tea Consumption

This protocol is based on a pilot study investigating the effects of rosemary tea on plasma biomarkers.

  • Participant Recruitment: Twenty-two healthy volunteers (aged 20-50 years) were recruited for the study.

  • Intervention: Participants consumed rosemary tea, prepared from 5g of dried rosemary in 100mL of boiled water, once a day for 10 days.

  • Sample Collection: Blood samples were collected from each participant before the intervention (Day 0) and at the end of the 10-day period.

  • Biomarker Analysis: Plasma concentrations of BDNF and TNF-α were measured using commercial enzyme-linked immunosorbent assay (ELISA) kits.

  • Statistical Analysis: Paired t-tests were used to compare the mean biomarker concentrations before and after the intervention.

Specific Protocol: Validation of Curcumin and its Metabolites as Biomarkers for Turmeric Intake

This protocol is a generalized representation based on pharmacokinetic studies of curcumin.

  • Participant Recruitment: A cohort of healthy human subjects is recruited.

  • Intervention: Participants are administered a standardized oral dose of a bioavailable curcumin formulation.

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).

  • Biomarker Analysis: Plasma samples are analyzed for curcumin and its major metabolites (e.g., tetrahydrocurcumin, curcumin-O-glucuronide) using a validated method such as Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry (UPLC-QTOF-MS).

  • Pharmacokinetic Analysis: The concentration-time data is used to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Conclusion and Future Directions

This compound remains a plausible but unvalidated candidate as a biomarker for the consumption of foods such as rosemary. While its presence in these foods is established, there is a critical need for human intervention studies to assess its dose-response relationship, time-course, specificity, and other key validation criteria.

In contrast, alternative biomarkers for foods like rosemary and turmeric, including physiological response markers and direct measurement of other bioactive compounds and their metabolites, have undergone more rigorous investigation. For turmeric, curcumin and its metabolites, as well as inflammatory markers like CRP, TNF-α, and IL-6, have been the subject of numerous studies, providing a more robust evidence base for their use as biomarkers of intake and/or biological effect. Similarly, pilot studies on rosemary consumption have shown promising results for BDNF and TNF-α as potential indirect biomarkers.

For researchers and drug development professionals, the key takeaway is the importance of relying on comprehensively validated biomarkers. While the potential of this compound is intriguing, further research is essential to establish its utility. Future studies should focus on conducting controlled human feeding studies to systematically evaluate this compound against the eight established validation criteria. This will be crucial in determining whether it can be a reliable tool in the objective assessment of dietary intake.

References

Safety Operating Guide

Proper Disposal of (+)-Bornyl Acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (+)-Bornyl acetate (B1210297) is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage (+)-Bornyl acetate waste, from initial handling to final disposal, in accordance with established safety protocols.

Key Safety and Disposal Information

Proper handling and disposal of this compound are dictated by its chemical properties and associated hazards. The following table summarizes essential data for quick reference.

ParameterData
Chemical State Liquid
Primary Hazards Combustible liquid[1][2]. Toxic to aquatic life[1].
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, and face protection[1][3].
Primary Disposal Method Dispose of contents and container at an approved waste disposal plant. This can involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.
Environmental Precautions Avoid release to the environment. Do not let the product enter drains or sewer systems.
Spill Containment Use liquid-absorbent material such as Chemizorb®, diatomite, or sand to absorb spills.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound.

  • Do not mix this compound waste with other chemical waste streams to prevent unintended reactions.

  • Ensure the original container is used for waste collection if possible.

2. Waste Collection and Storage:

  • Collect waste this compound in a tightly closed, properly labeled container.

  • Store the waste container in a cool, dry, and well-ventilated area designated for chemical waste.

  • Keep the waste container away from heat, sparks, open flames, and other ignition sources.

3. Handling Contaminated Materials:

  • Treat any materials contaminated with this compound, such as absorbent pads, gloves, or empty containers, as hazardous waste.

  • Handle uncleaned containers as you would the product itself.

  • Contaminated packaging can be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.

4. Arranging for Final Disposal:

  • Final disposal must be conducted by a licensed and approved waste disposal company.

  • Adhere to all local, regional, and national regulations concerning hazardous waste disposal.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Bornyl_Acetate_Disposal start Start: this compound Waste Generated waste_id Identify and Segregate Waste (Keep in Original or Labeled Container) start->waste_id spill Accidental Spill? waste_id->spill improper_disposal Improper Disposal (e.g., Drain, Regular Trash) waste_id->improper_disposal contain_spill Contain Spill with Inert Absorbent (e.g., sand, Chemizorb®) spill->contain_spill Yes store_waste Store Waste in a Tightly Closed Container spill->store_waste No collect_residue Collect Residue and Contaminated Materials contain_spill->collect_residue collect_residue->store_waste storage_location Store in a Cool, Dry, Well-Ventilated Area (Away from Ignition Sources) store_waste->storage_location contact_disposal Contact Licensed Waste Disposal Company storage_location->contact_disposal transport Arrange for Transport and Final Disposal contact_disposal->transport end End: Compliant Disposal transport->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (+)-Bornyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (+)-Bornyl acetate (B1210297), tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling (+)-Bornyl acetate, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or goggles are required.[1][2]
Hand Protection Nitrile rubber gloves are recommended.[1][3] A minimum thickness of 0.11 mm is suggested, providing a breakthrough time of up to 480 minutes. Always inspect gloves before use and remove them with care to avoid skin contamination.
Skin and Body Protection Long-sleeved clothing or a lab coat should be worn to prevent skin contact. In cases of potential splashing, impervious clothing is recommended.
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if aerosols are generated or ventilation is insufficient, a suitable respirator should be used.

Safety and Handling Procedures

Adherence to proper handling and storage protocols is crucial for the safe use of this compound.

Operational Plan:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a laboratory fume hood.

    • Locate and ensure accessibility of safety equipment, including an eyewash station and safety shower.

    • Remove all potential ignition sources, as this compound is a combustible liquid.

  • Handling:

    • Avoid direct contact with skin and eyes.

    • Do not breathe in vapors or mists.

    • Wash hands thoroughly after handling the substance.

    • Contaminated clothing should be removed and washed before reuse.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, open flames, and other ignition sources.

Quantitative Safety Data:

PropertyValueSource
Flash Point 84 °C / 183.2 °F
Boiling Point/Range 223 - 224 °C / 433.4 - 435.2 °F
Density 0.986 g/cm³ at 20 °C (68 °F)

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material like sand, diatomite, or universal binders to contain the spill. Do not use combustible materials such as sawdust.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.

  • Clean: Decontaminate the spill area.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of the chemical down the drain or into the environment.

  • Leave the chemical in its original container and do not mix it with other waste.

  • Uncleaned containers should be treated as the product itself.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Spill & Disposal prep_area Ensure Well-Ventilated Area check_safety Check Safety Equipment prep_area->check_safety remove_ignition Remove Ignition Sources check_safety->remove_ignition wear_ppe Wear Appropriate PPE remove_ignition->wear_ppe avoid_contact Avoid Direct Contact wear_ppe->avoid_contact wash_hands Wash Hands After Handling avoid_contact->wash_hands contain_spill Contain Spill with Inert Material avoid_contact->contain_spill If Spill Occurs store_cool Store in Cool, Dry, Well-Ventilated Area wash_hands->store_cool After Use dispose_reg Dispose According to Regulations wash_hands->dispose_reg For Waste Disposal keep_closed Keep Container Tightly Closed store_cool->keep_closed away_heat Keep Away from Heat/Ignition Sources keep_closed->away_heat collect_waste Collect Waste in Sealed Container contain_spill->collect_waste collect_waste->dispose_reg

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Bornyl acetate
Reactant of Route 2
Reactant of Route 2
(+)-Bornyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.